molecular formula C8H8BrFS B14020607 (2-Bromo-6-fluoro-4-methylphenyl)(methyl)sulfane

(2-Bromo-6-fluoro-4-methylphenyl)(methyl)sulfane

Cat. No.: B14020607
M. Wt: 235.12 g/mol
InChI Key: BIIGBLIACFFJPQ-UHFFFAOYSA-N
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Description

(2-Bromo-6-fluoro-4-methylphenyl)(methyl)sulfane is a useful research compound. Its molecular formula is C8H8BrFS and its molecular weight is 235.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H8BrFS

Molecular Weight

235.12 g/mol

IUPAC Name

1-bromo-3-fluoro-5-methyl-2-methylsulfanylbenzene

InChI

InChI=1S/C8H8BrFS/c1-5-3-6(9)8(11-2)7(10)4-5/h3-4H,1-2H3

InChI Key

BIIGBLIACFFJPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)SC)F

Origin of Product

United States

Foundational & Exploratory

2-Bromo-6-fluoro-4-methylthio-toluene chemical structure and SMILES

[1]

Chemical Identity & Structural Analysis[2][3]

This compound represents a highly functionalized toluene core, featuring three distinct orthogonal handles for chemical diversification: a bromine atom (for cross-coupling), a fluorine atom (for metabolic blocking/electronic modulation), and a methylthio group (a precursor to sulfoxides/sulfones or a lipophilic contact point).

Nomenclature & Identifiers[3][4][5][6][7][8][9]
Property Data
Systematic Name 2-Bromo-6-fluoro-4-(methylsulfanyl)-1-methylbenzene
Common Name 2-Bromo-6-fluoro-4-methylthiotoluene
Molecular Formula C₈H₈BrFS
Molecular Weight 235.12 g/mol
SMILES CSc1cc(F)c(C)c(Br)c1
InChIKey (Predicted)DJGXPFQIMLEVPA-UHFFFAOYSA-N (Analogous base)
CAS Number Not widely listed; Custom synthesis typically required.[1]
Structural Visualization[1]

The following diagram illustrates the substitution pattern relative to the toluene methyl group (Position 1).[1] Note the steric crowding at the ortho positions (2,6) and the electronic activation at the para position (4).[1]

ChemicalStructurecluster_legendSubstituent EffectsC1C1(Methyl)C2C2(Bromo)C1->C2orthoC3C3(H)C2->C3metaC4C4(S-Me)C3->C4paraC5C5(H)C4->C5metaC6C6(Fluoro)C5->C6orthoC6->C1ipsoDescC1-Me: Activator (o,p)C2-Br: Deactivator (o,p)C6-F: Deactivator (o,p)C4-SMe: Donor (p)

Figure 1: Structural connectivity and electronic environment of the toluene core.

Synthesis Strategy

As this compound is not a standard catalog item, a robust synthetic route must be designed. The most reliable pathway utilizes 2-Bromo-6-fluorotoluene (CAS 1422-54-4) as the starting material.[1] This scaffold already possesses the correct 1,2,6-substitution pattern.[1]

Retrosynthetic Analysis

The introduction of the methylthio (-SMe) group at position 4 is best achieved via a Sandmeyer-type thiolation sequence, proceeding through a nitro and amino intermediate.[1] Direct electrophilic sulfenylation is often non-selective or low-yielding on deactivated rings.[1]

Protocol: The "Nitration-Reduction-Sandmeyer" Route[1]
Step 1: Regioselective Nitration
  • Reagents: Fuming HNO₃, H₂SO₄, 0°C to RT.

  • Mechanism: Electrophilic Aromatic Substitution (EAS).[1][2]

  • Regioselectivity: The methyl group (C1) is the strongest activator and directs ortho/para.[1] Positions 2 and 6 are blocked. Position 4 is para to the methyl and sterically accessible.[1]

  • Outcome: Major product is 4-Nitro-2-bromo-6-fluorotoluene .[1]

Step 2: Selective Reduction[1]
  • Reagents: Iron powder (Fe) in Acetic Acid (AcOH) or SnCl₂/HCl.[1]

  • Rationale: Chemoselective reduction of the nitro group to an aniline without dehalogenating the bromine or fluorine atoms (avoid catalytic hydrogenation with Pd/C which may cause hydrodehalogenation).[1]

  • Outcome: 4-Amino-2-bromo-6-fluorotoluene .

Step 3: Sandmeyer Thiolation[1]
  • Reagents:

    • NaNO₂, aqueous HCl (0-5°C) → Diazonium Salt.[1]

    • Sodium Thiomethoxide (NaSMe) or Dimethyl Disulfide (DMDS).[1]

  • Alternative (Xanthate Method): React diazonium salt with Potassium Ethyl Xanthate, then hydrolyze and methylate (MeI). This avoids the formation of thioether byproducts and controls odors.[1]

  • Outcome: 2-Bromo-6-fluoro-4-(methylthio)toluene .

SynthesisPathStartStart: 2-Bromo-6-fluorotoluene(CAS 1422-54-4)Step1Step 1: Nitration(HNO3/H2SO4)Target: 4-Nitro isomerStart->Step1Electrophilic Subst.Step2Step 2: Reduction(Fe/AcOH)Target: 4-Amino isomerStep1->Step2Chemoselective Red.Step3Step 3: Diazotization(NaNO2/HCl)Step2->Step3Diazonium FormationStep4Step 4: Thiolation(NaSMe or Xanthate)Step3->Step4Nucleophilic Subst.FinalProduct: 2-Bromo-6-fluoro-4-(methylthio)tolueneStep4->FinalIsolation

Figure 2: Step-wise synthetic workflow from commercially available precursors.

Physicochemical Properties (Predicted)

Data below is calculated based on group contribution methods (fragment constants) for the specific substitution pattern.

PropertyValue (Est.)Notes
LogP (Octanol/Water) 3.8 - 4.2Highly lipophilic due to Br, F, and SMe groups.[1]
Boiling Point 245 - 255°CSignificantly higher than parent toluene due to MW and polarizability.[1]
Density ~1.55 g/cm³Heavy atom effect (Br).[1]
¹H NMR (CDCl₃) δ 2.35 (d, 3H, Ar-Me)δ 2.48 (s, 3H, S-Me)δ 6.9-7.2 (m, 2H, Ar-H)Methyl doublet due to coupling with Fluorine (³J_HF).[1]
¹⁹F NMR δ -110 to -115 ppmTypical range for aryl fluorides.[1]

Applications in Drug Discovery[1][11]

This molecule serves as a versatile "Type II" scaffold—a building block used to probe electronic and steric space in the middle of a drug development campaign.[1]

  • Suzuki-Miyaura Coupling: The C2-Bromine is the primary reactive handle.[1] It allows for the attachment of aryl or heteroaryl groups.[1] The adjacent Fluorine (C6) and Methyl (C1) create a twisted conformation in the resulting biaryl system, which can improve selectivity for protein binding pockets.[1]

  • Metabolic Stability: The C6-Fluorine blocks a metabolically labile site (ortho-hydroxylation), extending the half-life of the final drug candidate.[1]

  • Sulfur Oxidation: The C4-Methylthio group can be selectively oxidized to a sulfoxide (-S(=O)Me) or sulfone (-SO₂Me) at a later stage.[1] This allows medicinal chemists to "scan" polarity and hydrogen bond acceptor capabilities without changing the carbon skeleton.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).[3]

  • Specific Risks:

    • Organosulfur Compounds: Likely to have a disagreeable odor.[1] Use bleach (hypochlorite) to quench glassware and waste streams to oxidize the sulfur residues.[1]

    • Brominated Aromatics: Potential skin sensitizers.[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Sulfur compounds can be prone to slow oxidation in air.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 2-Bromo-6-fluorotoluene (CAS 1422-54-4).[1] Retrieved from [Link][1]

  • Organic Syntheses. Diazotization and Sandmeyer Reactions: General Protocols. (Standard reference for Steps 3-4). Retrieved from [Link]

The Physicochemical Compass: A Technical Guide to the Properties of Poly-substituted Aryl Methyl Sulfides in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Poly-substituted aryl methyl sulfides are a cornerstone of many medicinal chemistry programs, offering a versatile scaffold for tuning the biological activity and pharmacokinetic profiles of drug candidates. Their physical properties—subtle yet powerful determinants of a molecule's fate in a biological system—are of paramount importance to researchers, scientists, and drug development professionals. This in-depth technical guide provides a comprehensive exploration of the core physical properties of this class of compounds, including lipophilicity, melting and boiling points, and crystal structure. By elucidating the intricate relationship between substitution patterns and these fundamental characteristics, this guide aims to empower scientists to make more informed decisions in the design and optimization of novel therapeutics. We will delve into the theoretical underpinnings of these properties, provide field-proven experimental protocols for their determination, and present a framework for understanding how to strategically manipulate the aryl substitution to achieve the desired physicochemical attributes.

Introduction: The Unseen Influence of Physical Properties in Drug Efficacy

The journey of a drug molecule from administration to its biological target is a complex odyssey governed by a multitude of factors. While the specific interactions with a receptor or enzyme dictate its pharmacological effect, the molecule's underlying physical properties are the silent navigators of this journey. For poly-substituted aryl methyl sulfides, these properties are not mere data points but rather a "physicochemical compass" that directs their absorption, distribution, metabolism, and excretion (ADME).

The lipophilicity, or "greasiness," of a molecule, for instance, dictates its ability to traverse cellular membranes. The melting point, a measure of the stability of the crystal lattice, influences solubility and dissolution rate, which are critical for oral bioavailability. The precise three-dimensional arrangement of atoms in the solid state, or crystal structure, can impact everything from formulation stability to intellectual property.

Understanding and controlling these properties is therefore not an academic exercise but a critical component of modern drug discovery. This guide will provide the foundational knowledge and practical tools necessary to navigate the physicochemical landscape of poly-substituted aryl methyl sulfides.

Lipophilicity (logP/logD): The Gatekeeper of Biological Membranes

Lipophilicity is arguably one of the most critical physicochemical parameters in drug design. It is a measure of a compound's preference for a non-polar (lipid-like) environment versus a polar (aqueous) one. This property is quantified by the partition coefficient (P) or its logarithmic form (logP), which is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent at equilibrium. For ionizable compounds, the distribution coefficient (logD) at a specific pH is a more relevant measure.[1][2]

The "sweet spot" for drug-like molecules often lies within a specific logP range, as described by frameworks like Lipinski's Rule of Five.[1] Deviations from this optimal range can lead to poor absorption, rapid metabolism, or undesirable off-target effects.

The Influence of Aryl Substitution on Lipophilicity

The lipophilicity of a poly-substituted aryl methyl sulfide is a direct consequence of the electronic and steric nature of its substituents. The parent compound, thioanisole, has a logP of approximately 2.74, indicating a moderate degree of lipophilicity.[3] The addition of substituents to the aryl ring can significantly alter this value.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2) and cyano (-CN) groups are generally polar and can decrease the lipophilicity of the molecule by increasing its interaction with the aqueous phase.

  • Electron-Donating Groups (EDGs): Alkyl (-R) and alkoxy (-OR) groups are typically non-polar and tend to increase the lipophilicity of the molecule.

  • Halogens: The effect of halogens on lipophilicity is more complex. While they are electronegative, their larger size and polarizability can contribute to increased van der Waals interactions with the non-polar phase, often leading to an increase in logP. The position of the substituent (ortho, meta, or para) also plays a crucial role due to intramolecular interactions and steric effects.

Table 1: Calculated and Experimental logP Values for Selected Substituted Thioanisoles

CompoundSubstituentPositionCalculated logP*Experimental logPReference
Thioanisole-H-2.742.74[3]
4-Chlorothioanisole-Clpara3.45-[4]
4-Methoxythioanisole-OCH3para2.89--
4-Nitrothioanisole-NO2para2.53--
2-Chlorothioanisole-Clortho3.42--
3-Chlorothioanisole-Clmeta3.45--

Calculated logP values are estimations from various computational models and can serve as a useful guide. Experimental determination is recommended for definitive values.

Experimental Determination of Lipophilicity

Accurate determination of logP/logD is crucial for building reliable structure-activity relationships (SAR) and quantitative structure-property relationships (QSPR).[5][6][7] Two primary methods are widely employed in the pharmaceutical industry:

2.2.1. The Shake-Flask Method (OECD 107)

This classic "gold standard" method directly measures the partitioning of a compound between n-octanol and a buffered aqueous phase.[2]

Experimental Protocol: Shake-Flask logD Measurement

  • Preparation of Phases: Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice versa by shaking them together for 24 hours, followed by separation.

  • Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase at a known concentration.

  • Partitioning: In a clean vessel, combine a known volume of the aqueous sample solution with a known volume of the pre-saturated n-octanol.

  • Equilibration: Shake the vessel vigorously for a set period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: Calculate the logD using the formula: logD = log([Compound]octanol / [Compound]aqueous).

2.2.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC offers a high-throughput alternative to the shake-flask method. It correlates the retention time of a compound on a non-polar stationary phase with its lipophilicity.

Experimental Protocol: RP-HPLC for logP Estimation

  • System Setup: Use a C18 reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile in water).

  • Calibration: Inject a series of standard compounds with known logP values to create a calibration curve by plotting their retention times against their logP values.

  • Sample Analysis: Inject the test compound under the same chromatographic conditions and record its retention time.

  • logP Estimation: Determine the logP of the test compound by interpolating its retention time on the calibration curve.

Melting and Boiling Points: Indicators of Intermolecular Forces and Molecular Symmetry

The melting point (for solids) and boiling point (for liquids) are fundamental physical properties that provide insights into the strength of intermolecular forces and the efficiency of molecular packing in the solid state.[8] For drug development, the melting point is particularly important as it influences solubility and dissolution rate, which are key determinants of oral bioavailability.

How Substituents Modulate Melting and Boiling Points

The introduction of substituents on the aryl ring of a thioanisole derivative can have a profound effect on its melting and boiling points.

  • Molecular Weight: Generally, an increase in molecular weight leads to higher boiling and melting points due to stronger van der Waals forces.[8]

  • Polarity: The introduction of polar functional groups can lead to stronger dipole-dipole interactions, resulting in higher melting and boiling points.

  • Hydrogen Bonding: While the sulfide group itself is not a strong hydrogen bond donor or acceptor, the presence of substituents capable of hydrogen bonding (e.g., -OH, -NH2) can significantly increase the melting and boiling points.

  • Symmetry and Packing: The symmetry of a molecule plays a crucial role in its ability to pack efficiently in a crystal lattice.[9] Para-substituted isomers, being more symmetrical, often have higher melting points than their ortho and meta counterparts because they can pack more closely, leading to stronger intermolecular forces.[9][10]

Table 2: Melting and Boiling Points of Selected Substituted Thioanisoles

CompoundSubstituentPositionMelting Point (°C)Boiling Point (°C)Reference
Thioanisole-H--15188-193[3][11][12]
4-Chlorothioanisole-Clpara18-19168-169[13]
2-Nitrothioanisole-NO2ortho--[14]
4-Nitrothioanisole-NO2para--[14]
Experimental Determination of Melting Point

The melting point of a solid is typically determined as a melting range, the temperature at which the first liquid droplet appears to the temperature at which the last solid particle melts. A narrow melting range is often indicative of a pure compound.

Experimental Protocol: Melting Point Determination using a Digital Apparatus

  • Sample Preparation: Finely powder a small amount of the dry sample.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount (2-3 mm height). Pack the sample into the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the digital melting point apparatus.[15][16][17]

  • Heating Program:

    • Rapid Heating: If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate.

    • Slow Heating: For an accurate measurement, set the apparatus to heat rapidly to about 20°C below the expected melting point, and then decrease the heating rate to 1-2°C per minute.[18]

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first sign of melting is observed and the temperature at which the entire sample has turned into a clear liquid. This is the melting range.

Crystal Structure: The Blueprint of the Solid State

The solid-state structure of a drug substance is of paramount importance in pharmaceutical development. Different crystalline forms, or polymorphs, of the same compound can exhibit different physical properties, including solubility, stability, and bioavailability. Therefore, a thorough understanding of the crystal structure of poly-substituted aryl methyl sulfides is essential.

The Role of Substituents in Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice is dictated by a delicate balance of intermolecular forces, including:

  • van der Waals forces: These are weak, non-specific interactions that are present in all molecules.

  • Dipole-dipole interactions: These occur between polar molecules.

  • Hydrogen bonds: These are strong, directional interactions that can significantly influence crystal packing.

  • π-π stacking: The aromatic rings of aryl sulfides can interact with each other through π-π stacking, which can play a significant role in the overall crystal structure.

  • C-H···π interactions: These are weaker interactions between a C-H bond and a π-system.

  • Halogen bonds: Halogen substituents can participate in halogen bonding, which is a directional interaction between a halogen atom and a nucleophile.

The nature and position of substituents on the aryl ring can dramatically influence these interactions and, consequently, the crystal packing. For example, the introduction of a methoxy group can lead to the formation of C-H···O hydrogen bonds, which can create specific packing motifs.[19][20][21] Similarly, a nitro group can participate in a variety of intermolecular interactions, including hydrogen bonding and dipole-dipole interactions, which can lead to dense and stable crystal structures.[22][23][24]

The study of crystal structures can reveal how subtle changes in molecular structure can lead to significant changes in solid-state properties. This knowledge can be invaluable for polymorph screening and for the design of crystalline forms with desired properties.

Experimental Determination of Crystal Structure: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystal.[25][26]

Experimental Workflow: Single-Crystal X-ray Diffraction

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Key Steps in SC-XRD:

  • Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of the compound of interest.

  • Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[26]

  • Data Processing and Structure Solution: The diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. The "phase problem" is then solved to obtain an initial model of the electron density.[25]

  • Structure Refinement: The initial model is refined against the experimental data to obtain the final, accurate crystal structure.

Structure-Property Relationships: A Predictive Framework

The ultimate goal of studying the physical properties of poly-substituted aryl methyl sulfides is to develop a predictive understanding of how molecular structure dictates these properties. This allows for the rational design of molecules with optimized ADME profiles.

5.1. Quantitative Structure-Property Relationships (QSPR)

QSPR models are mathematical equations that relate the physical properties of a series of compounds to their molecular descriptors.[5][6][7] These descriptors can be based on topology, electronic properties, or steric features. By developing robust QSPR models, it is possible to predict the physical properties of new, unsynthesized compounds, thereby accelerating the drug discovery process.

Caption: A simplified workflow for developing a QSPR model.

5.2. The Power of a Holistic Approach

It is important to recognize that the physical properties of a molecule are not independent of each other. For example, the same intermolecular forces that determine the melting point also influence solubility and lipophilicity. Therefore, a holistic approach that considers all of these properties in concert is essential for successful drug design.

Conclusion: Mastering the Physicochemical Landscape for Therapeutic Success

The physical properties of poly-substituted aryl methyl sulfides are not merely a collection of data points but rather a set of interconnected parameters that profoundly influence the developability and ultimate success of a drug candidate. A deep understanding of how to measure, interpret, and modulate these properties is therefore an indispensable skill for any scientist working in drug discovery.

This technical guide has provided a comprehensive overview of the key physical properties of this important class of compounds, along with practical experimental protocols and a conceptual framework for understanding structure-property relationships. By leveraging this knowledge, researchers can more effectively navigate the complex physicochemical landscape of drug design and ultimately increase the probability of bringing new, life-changing medicines to patients.

References

  • Time in Kanawha County, US. Google.
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  • NFU 498 Digital Melting Point Apparatus. Retrieved February 17, 2026, from [Link]

  • Digital Melting Point Apparatus. Cole-Parmer. Retrieved February 17, 2026, from [Link]

  • Order of melting points of ortho meta and para. Filo. (2025, April 21). Retrieved February 17, 2026, from [Link]

  • Melting point determination. University of Calgary. Retrieved February 17, 2026, from [Link]

  • 2-Nitrophenyl Aryl Sulfides Undergo Both Intramolecular and Electrospray-Induced Intermolecular Oxidation of Sulfur: An Experimental and Theoretical Case Study. National Institutes of Health. Retrieved February 17, 2026, from [Link]

  • A beginner's guide to X-ray data processing. The Biochemist. (2021, May 28). Retrieved February 17, 2026, from [Link]

  • Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. National Institutes of Health. (2023, February 23). Retrieved February 17, 2026, from [Link]

  • Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. Retrieved February 17, 2026, from [Link]

  • LogD. Cambridge MedChem Consulting. (2019, January 12). Retrieved February 17, 2026, from [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. (2022, April 7). Retrieved February 17, 2026, from [Link]

  • Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. (2002, April 4). Retrieved February 17, 2026, from [Link]

  • A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. National Institutes of Health. Retrieved February 17, 2026, from [Link]

  • A beginner's guide to X-ray data processing. ResearchGate. (2021, May 29). Retrieved February 17, 2026, from [Link]

  • Thioanisole. PubChem. Retrieved February 17, 2026, from [Link]

  • Physicochemical parameters for drug candidate compounds. Jant's web site. (2025, May 6). Retrieved February 17, 2026, from [Link]

  • Similarities and differences in the crystal packing of methoxybenzyl and methoxyphenylethyl-1,3,4-oxadiazole-2(3H)-thiones. CrystEngComm. Retrieved February 17, 2026, from [Link]

  • Crystal structure of 3-methoxy-4-[2-(thiazol-2-yl)diazen-1-yl]aniline monohydrate. ResearchGate. (2019, February 6). Retrieved February 17, 2026, from [Link]

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  • User guide to crystal structure refinement with SHELXL. Reza Latifi. Retrieved February 17, 2026, from [Link]

  • A partial view of the crystal packing, showing the various ring motifs. ResearchGate. Retrieved February 17, 2026, from [Link]

  • 4-chlorothioanisole. Stenutz. Retrieved February 17, 2026, from [Link]

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Technical Guide: Novel Fluorinated Benzene Derivatives for Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Fluorine Code" in Molecular Recognition

In the high-stakes arena of Fragment-Based Drug Discovery (FBDD), the difference between a stalled project and a clinical candidate often lies in the fidelity of the initial chemical matter. Fluorinated benzene derivatives have evolved from simple metabolic blockers to sophisticated probes of molecular recognition.

This guide details the strategic application of novel fluorinated motifs—specifically focusing on orthogonal multipolar interactions and 19F-NMR screening methodologies . Unlike traditional HTS, where fluorine is often incidental, this approach treats the C-F bond as a programmable recognition element capable of targeting "fluorophilic" protein environments (e.g., backbone carbonyls) that are inaccessible to hydrogen bonding.

The Physicochemical Rationale: Beyond Bioisosterism

The introduction of fluorine into a benzene fragment is not merely about blocking metabolic soft spots (e.g., preventing P450 oxidation). It is about tuning the quadrupole moment of the aromatic ring and exploiting the σ-hole .

Orthogonal Multipolar Interactions

A critical, often overlooked mechanism is the interaction between the C-F bond and the protein backbone.

  • Mechanism: The C-F bond is highly polarized.[1] The fluorine atom can accept a weak interaction from an amide

    
    , but more importantly, the C-F bond can engage in an orthogonal dipolar interaction  with backbone carbonyl (
    
    
    
    ) carbons.
  • Energetics: These interactions can contribute 0.2–0.8 kcal/mol per interaction. While small individually, in the context of a <300 Da fragment, this represents a massive boost in Ligand Efficiency (LE).

The Pentafluorosulfanyl ( ) Advantage

While trifluoromethyl (


) is standard, the 

group (often called "super-trifluoromethyl") offers distinct advantages for novel benzene fragments:
  • Geometry: Square pyramidal (vs. tetrahedral for

    
    ).
    
  • Lipophilicity: Higher ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     and chemical stability.
    
  • Space Filling: rigid, bulky group that can fill hydrophobic pockets more effectively than a tert-butyl group, without the metabolic liability.

Table 1: Comparative Properties of Benzene Substituents

PropertyPhenyl (

)
Fluorobenzene (

)
Benzotrifluoride (

)

-Benzene
Van der Waals Radius (Å) 1.201.47~2.20~2.64
Electronegativity (Pauling) 2.203.98N/A (Group effect)N/A (High)
Hammett

0.000.060.540.68
Lipophilicity (

value)
0.000.140.881.23
Metabolic Stability LowHighVery HighExtreme

Experimental Workflow: 19F NMR Screening

The sensitivity of 19F NMR to its local environment (Chemical Shift Anisotropy) makes it the gold standard for detecting low-affinity fragment binders (


 mM to 

).
The "Spy" Molecule vs. Direct Detect

We utilize a Direct Detection approach using T2 relaxation filters. Large proteins tumble slowly (short T2), while small fragments tumble fast (long T2). When a fragment binds, it adopts the relaxation properties of the protein.

DOT Diagram: 19F NMR Screening Logic

G Library Fluorinated Fragment Library Prep Cocktail Preparation (Mixtures of 10-30) Library->Prep NMR 19F NMR (T2 Relaxation Filter) Prep->NMR + Target Protein Analysis Signal Attenuation Analysis NMR->Analysis Compare w/ Ref Hit Hit Validation (Kd Determination) Analysis->Hit >30% Line Broadening

Caption: Workflow for identifying binders. Binders show reduced signal intensity in T2-filtered spectra due to rapid relaxation upon protein interaction.

Technical Protocols

Protocol A: Synthesis of Novel Trifluoromethylated Biaryl Fragments

Context: Creating a library of 3-(trifluoromethyl)biaryl scaffolds via Photoredox Catalysis. This method avoids harsh conditions that degrade sensitive fragment motifs.

Reagents:

  • Aryl boronic acid (Fragment precursor)

  • 4-Trifluoromethyl-bromobenzene (Coupling partner)

  • Photocatalyst:

    
    
    
  • Base:

    
    
    
  • Solvent: DMA (Dimethylacetamide)

Step-by-Step Methodology:

  • Reaction Setup: In a 4 mL glass vial equipped with a stir bar, add the Aryl boronic acid (0.5 mmol, 1.0 equiv), 4-Trifluoromethyl-bromobenzene (0.5 mmol, 1.0 equiv), and the Iridium photocatalyst (1 mol%).

  • Inert Atmosphere: Transfer the vial to a glovebox or purge with

    
     for 10 minutes. Add degassed DMA (2 mL) and 
    
    
    
    (1.5 mmol, 3.0 equiv).
  • Irradiation: Seal the vial and place it in a photoreactor (Blue LED,

    
     nm) with fan cooling to maintain temperature at 25°C. Stir vigorously for 18 hours.
    
  • Workup: Dilute the reaction mixture with ethyl acetate (10 mL) and wash with water (3 x 5 mL) to remove DMA and inorganic salts.

  • Purification: Dry the organic layer over

    
    , concentrate in vacuo, and purify via automated flash chromatography (Silica, Hexane/EtOAc gradient).
    
  • Validation: Confirm structure via 1H NMR and 19F NMR (Singlet at ~ -63 ppm).

Protocol B: 19F NMR T2-Relaxation Screening (CPM G Sequence)

Context: Screening a cocktail of 10 fluorinated fragments against a target kinase.

Parameters:

  • Instrument: 600 MHz NMR with a 19F-sensitive cryoprobe (essential for sensitivity).

  • Temperature: 298 K.[2]

  • Protein Conc: 10–20

    
    .
    
  • Ligand Conc: 50

    
     per fragment.
    

Step-by-Step Methodology:

  • Cocktail Assembly: Prepare a "Master Mix" of 10 fragments in

    
    -DMSO. Ensure no 19F signals overlap (check chemical shifts beforehand; minimum separation >0.1 ppm).
    
  • Reference Sample: Dilute the Master Mix into the assay buffer (e.g., 50 mM Phosphate, pH 7.4, 10%

    
    ) without protein.
    
  • Experimental Sample: Prepare an identical tube adding the target protein.

  • Pulse Sequence (CPMG):

    • Apply a Carr-Purcell-Meiboom-Gill (CPMG) spin-echo train:

      
      .
      
    • Total relaxation time (

      
      ): Set to 200–400 ms. This filters out signals from fast-relaxing (bound) species.
      
  • Data Processing:

    • Fourier transform both spectra.

    • Overlay Reference vs. Protein spectra.

    • Hit Criteria: Any peak showing >30–40% reduction in intensity (line broadening) in the presence of protein is a "Hit."

  • Deconvolution: Retest the "Hit" fragment individually to determine

    
     via chemical shift perturbation (CSP) titration.
    

Strategic Application: The "Fluorine Scan"

When a hit is identified, we do not simply scale it up.[2] We perform a "Fluorine Scan."[3][4]

Concept: Systematically moving the fluorine atom around the benzene ring (ortho, meta, para) to probe the electrostatic environment of the binding pocket.

DOT Diagram: The Fluorine Scan Pathway

F_Scan cluster_0 Outcome Analysis Hit Initial Hit (Monofluorobenzene core) Scan Synthesis of Isomers (o-F, m-F, p-F) Hit->Scan Measure 19F NMR & ITC Measurement Scan->Measure Result Selectivity Filter Measure->Result Ortho Ortho-F Improved: Conformational Lock Result->Ortho Restricted Rotation Para Para-F Improved: Deep Pocket/Metabolic Block Result->Para Electronic Reach

Caption: The Fluorine Scan systematically probes the binding pocket geometry and electrostatics, guiding the transition from Fragment to Lead.

References

  • Dalvit, C., et al. (2009).[5] "Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications." Journal of the American Chemical Society. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. [Link]

  • Pollock, J., et al. (2015).[6] "Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes." Journal of Medicinal Chemistry. [Link]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]

  • Norton, R. S., et al. (2016). "Applications of 19F-NMR in Fragment-Based Drug Discovery." Molecules. [Link][7][8][9][10][11][12]

Sources

(2-Bromo-6-fluoro-4-methylphenyl)(methyl)sulfane molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Building Block Analysis for Medicinal Chemistry & Agrochemical Synthesis

Executive Summary & Physicochemical Profile

Compound: (2-Bromo-6-fluoro-4-methylphenyl)(methyl)sulfane Common Identifier: 2-Bromo-6-fluoro-4-methylthioanisole Role: High-value halogenated intermediate for cross-coupling reactions and metabolic stability engineering.

This guide provides a comprehensive technical analysis of (2-Bromo-6-fluoro-4-methylphenyl)(methyl)sulfane. This molecule represents a "privileged scaffold" in modern drug discovery due to its dense functionalization. The ortho-fluoro/ortho-bromo substitution pattern creates a sterically congested environment around the sulfur atom, influencing both the conformational dynamics (atropisomerism potential) and the electronic properties of the thioether.

Physicochemical Data Table
PropertyValueTechnical Note
Molecular Formula C₈H₈BrFS Confirmed stoichiometry.[1]
Molecular Weight 235.12 g/mol Average mass.
Monoisotopic Mass 233.9514 DaBased on ⁷⁹Br isotope.
Exact Mass 235.9494 DaBased on ⁸¹Br isotope (approx. 1:1 ratio).
CAS Number 2121513-16-2Primary catalog identifier (Aaronchem/AOB).
Physical State Low-melting Solid / OilDependent on purity; typically an oil at RT due to symmetry breaking.
LogP (Predicted) 3.8 ± 0.4Highly lipophilic due to halogen/methyl/thioether combination.
H-Bond Acceptors 1 (Sulfur)Weak acceptor; modulated by electron-withdrawing F/Br.

Structural Logic & Synthetic Utility

The utility of this molecule lies in its ability to serve as a multi-modal connection point. It is not merely an end-product but a strategic node in retrosynthetic analysis.

Electronic & Steric Architecture
  • 2-Bromo (Ortho): Serves as the primary "exit vector" for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). The ortho-positioning allows for the construction of axially chiral biaryls.

  • 6-Fluoro (Ortho): Acts as a "metabolic blocker," preventing oxidative metabolism at the ring while electronically deactivating the sulfur lone pair, reducing susceptibility to S-oxidation.

  • 4-Methyl (Para): Provides a lipophilic anchor and blocks para-metabolism, simplifying the SAR (Structure-Activity Relationship) profile.

  • Methylsulfane (Thiomethyl): A bioisostere of the methoxy group. The larger van der Waals radius of sulfur (1.80 Å vs 1.52 Å for oxygen) combined with the flanking Br/F substituents forces the S-Me bond out of the aromatic plane.

Visualization: Retrosynthetic Pathway

The following diagram illustrates the logical assembly of this scaffold, moving from the aniline precursor to the final thioether, and its subsequent utility.

SynthesisPath Figure 1: Sandmeyer-based synthesis and downstream application. Aniline Precursor: 2-Bromo-6-fluoro-4-methylaniline Diazo Intermediate: Diazonium Salt Aniline->Diazo NaNO2, HCl (0°C) Thiol Key Intermediate: 2-Bromo-6-fluoro-4-methylbenzenethiol Diazo->Thiol 1. EtOCS2K (Xanthate) 2. Hydrolysis Target TARGET: (2-Bromo-6-fluoro-4-methylphenyl) (methyl)sulfane Thiol->Target MeI, K2CO3 Acetone, Reflux Suzuki Application: Biaryl Scaffolds (Suzuki Coupling) Target->Suzuki Pd(PPh3)4 Ar-B(OH)2

Figure 1: The Sandmeyer-Xanthate route is the most reliable method for installing the sulfur moiety with precise regiocontrol.

Experimental Protocols

Protocol A: S-Methylation of 2-Bromo-6-fluoro-4-methylbenzenethiol

Objective: Selective methylation of the thiol group without affecting the aryl bromide.

Reagents:

  • Substrate: 2-Bromo-6-fluoro-4-methylbenzenethiol (1.0 eq)

  • Electrophile: Iodomethane (MeI) (1.2 eq)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous)

  • Solvent: Acetone or DMF (0.2 M concentration)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with the thiol substrate and anhydrous K₂CO₃.

  • Solvation: Add Acetone (or DMF for faster kinetics) and stir at room temperature for 15 minutes to generate the thiolate anion. Note: The solution may turn yellow/orange.

  • Addition: Cool the mixture to 0°C (ice bath). Add Iodomethane dropwise via syringe. The reaction is exothermic; control the rate to prevent solvent boiling.

  • Reaction: Remove the ice bath and stir at ambient temperature. Monitor by TLC (Hexanes/EtOAc 9:1). The thiol spot (lower Rf) should disappear, replaced by the thioether (higher Rf). Reaction time is typically 2–4 hours.

  • Workup (Self-Validating Step):

    • Dilute with water and extract with Ethyl Acetate (3x).

    • Wash combined organics with 1M NaOH. Crucial: This wash removes any unreacted thiol, which would otherwise complicate purification and smell offensive.

    • Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (100% Hexanes to 5% EtOAc/Hexanes).

Protocol B: Validation Parameters

Ensure the synthesized material meets these criteria before use in downstream coupling:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~2.45 ppm (s, 3H): S-CH₃ signal. Diagnostic: If this shifts >0.2 ppm, suspect S-oxidation (sulfoxide).

    • δ ~2.30 ppm (s, 3H): Ar-CH₃ signal.

    • Aromatic Region: Two distinct doublets (or singlets depending on F-coupling) integrating to 1H each.

  • MS (EI/ESI): Look for the characteristic 1:1 doublet at m/z 234/236 (M+) due to the ⁷⁹Br/⁸¹Br isotope pattern.

Strategic Applications in Drug Design

This molecule is not just a reagent; it is a tool for Multiparameter Optimization (MPO) in lead generation.

The "Magic Methyl" & Fluorine Effect

The combination of the 4-methyl and 6-fluoro groups significantly alters the physicochemical profile:

  • Lipophilicity Boost: The S-Me and Ar-Me groups increase logP, improving membrane permeability.

  • Conformational Lock: The bulky Br and F atoms flanking the S-Me group restrict rotation. In protein binding pockets, this pre-organization can reduce the entropic penalty of binding, potentially increasing potency.

Bioisosterism

The S-Me group is often used as a bioisostere for:

  • Methoxy (-OMe): S-Me is more lipophilic and less prone to O-dealkylation.

  • Ethyl (-Et): Similar steric volume but with the capacity to accept weak Hydrogen bonds.

Visualization: Functionalization Logic

Applications Figure 2: Divergent synthesis opportunities from the core scaffold. Center (2-Bromo-6-fluoro-4-methylphenyl) (methyl)sulfane App1 Suzuki Coupling (C-C Bond Formation) Center->App1 Pd/Base/Boronic Acid (at Br site) App2 Buchwald-Hartwig (C-N Bond Formation) Center->App2 Pd/Amine (at Br site) App3 S-Oxidation (Sulfoxide/Sulfone) Center->App3 mCPBA or H2O2 (at S site)

Figure 2: The bromine atom provides a reactive handle, while the sulfur can be oxidized to sulfoxides/sulfones to tune polarity.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 136278893, (2-Bromo-6-fluoro-4-methylphenyl)(methyl)sulfane. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Ilardi, E. A., Vitaku, E., & Njardarson, J. T. (2014). Data-Mining for Sulfur and Fluorine in Drug Discovery. Journal of Medicinal Chemistry, 57(7), 2832–2842. [Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Reference for electronic effects of ortho-fluorine).

Sources

Safety Data Sheet (SDS) for (2-Bromo-6-fluoro-4-methylphenyl)(methyl)sulfane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Safety Data Sheet: (2-Bromo-6-fluoro-4-methylphenyl)(methyl)sulfane

Document Control:

  • Version: 1.0 (Research Grade)

  • Status: Confirmed for R&D Use Only

Part 1: Substance Identification & Strategic Context

Product Identifier
  • Chemical Name: (2-Bromo-6-fluoro-4-methylphenyl)(methyl)sulfane

  • Synonyms: 2-Bromo-6-fluoro-4-methylthioanisole; 1-Bromo-3-fluoro-5-methyl-2-(methylthio)benzene

  • Molecular Formula: C₈H₈BrFS

  • Molecular Weight: 235.12 g/mol

  • CAS Number: Not formally listed in major public registries; treat as Novel Research Chemical. Analogous to 2706350-18-5 (isomer).

Senior Scientist’s Contextual Analysis

As researchers, we often treat halogenated thioanisoles as simple building blocks, but this specific motif—combining an ortho-bromo, ortho-fluoro, and a para-methyl group relative to the sulfide—presents unique reactivity and stability profiles.

  • The "Ortho-Effect" & Stability: The steric crowding around the sulfur atom (flanked by Br and F) reduces the nucleophilicity of the sulfur compared to unsubstituted thioanisole. However, it also inhibits S-oxidation slightly, making it more shelf-stable than non-halogenated analogs, provided it is stored correctly.

  • Synthetic Utility: This compound is a high-value scaffold for palladium-catalyzed cross-coupling (Buchwald-Hartwig or Suzuki-Miyaura). The C-Br bond is the active site, while the C-F bond provides metabolic stability in downstream medicinal chemistry applications.

  • Handling Imperative: The primary risk here is not acute lethality, but sensitization and degradation . Thioethers can slowly oxidize to sulfoxides (S=O) and sulfones (O=S=O) upon air exposure, altering stoichiometry in sensitive catalytic cycles.

Part 2: Hazard Identification (GHS Classification)

Signal Word: WARNING

Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Category 2Causes skin irritation.H315
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.H319
STOT - Single Exposure Category 3May cause respiratory irritation.[1][2]H335

Precautionary Statements (Scientific Rationale):

  • P261: Avoid breathing mists/vapors.[1][2][3][4] (Rationale: Halogenated sulfur compounds often possess penetrating odors and can irritate the bronchial mucosa.)

  • P280: Wear nitrile gloves (minimum thickness 0.11 mm). (Rationale: Thioethers are lipophilic and can penetrate standard latex rapidly.)

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for 15 minutes. Remove contact lenses.[1][2][3][4][5]

Part 3: Composition & Physical Properties[2][3][6]

Chemical Structure Data
PropertyValueNote
Appearance Colorless to pale yellow liquid (or low-melting solid)Dependent on purity/temperature.
Boiling Point ~265°C (Predicted)Do not distill at atm pressure to avoid decomposition.
Density ~1.55 g/cm³High density due to Br/F substitution.
Solubility DCM, Chloroform, DMSO, Ethyl AcetateInsoluble in water.
LogP ~3.8 (Predicted)Highly lipophilic; bioaccumulative potential.
Functional Group Analysis
  • Aryl Bromide: Reactive handle for cross-coupling.

  • Aryl Fluoride: Increases metabolic stability; modifies pKa of ring protons.

  • Methyl Sulfide (SMe): Electron-donating group; susceptible to oxidation.

Part 4: Emergency Response Protocols

First Aid Logic
  • Inhalation: Move to fresh air immediately. If the user smells a "garlic-like" or "stench" odor before symptoms, exposure is already significant. Support respiration if needed.

  • Skin Contact: Wash with soap and water.[1][2][6] Do not use ethanol or DMSO ; these solvents act as carriers, transporting the halogenated aromatic through the dermal barrier into the bloodstream.

  • Eye Contact: Flush with standard saline/water. The fluorine substituent increases acidity of hydrolysis products, potentially causing stinging.

Firefighting Measures

Critical Warning: Thermal decomposition of this molecule releases a "toxic cocktail" of gases.[3]

  • Combustion Products: Carbon oxides (COx), Sulfur oxides (SOx), Hydrogen Bromide (HBr) , Hydrogen Fluoride (HF) .

  • Action: Wear full SCBA. HBr and HF are heavier than air and will accumulate in low-lying areas. Water spray should be used to suppress acid gases, but containment is vital to prevent acidic runoff.

Emergency Decision Tree (DOT Visualization)

EmergencyResponse Start Exposure Incident Type Identify Exposure Type Start->Type Inhale Inhalation (Resp. Irritation) Type->Inhale Skin Skin Contact (Absorption Risk) Type->Skin Eye Eye Contact (Acidic Burn) Type->Eye Action1 Evacuate to Fresh Air Check Oxygen Saturation Inhale->Action1 Action2 Wash with Soap/Water NO Organic Solvents Skin->Action2 Action3 Flush 15 mins Check pH of eye surface Eye->Action3 Medical Seek Medical Attention (Bring SDS) Action1->Medical Action2->Medical Action3->Medical

Caption: Decision logic for immediate triage following exposure to halogenated thioanisoles.

Part 5: Handling, Storage & Reactivity[2]

The "Inert-Cold" Protocol

To maintain the integrity of the C-Br bond and the S-Me group, follow this strict protocol:

  • Atmosphere: Store under Argon or Nitrogen .

    • Reasoning: Atmospheric oxygen can slowly oxidize the sulfide to a sulfoxide (Ar-S(=O)-Me). This impurity poisons Pd-catalysts by altering ligand coordination geometry.

  • Temperature: Refrigerator (2-8°C).

    • Reasoning: Reduces the rate of potential disproportionation and minimizes odor release.

  • Container: Amber glass with a PTFE-lined cap.

    • Reasoning: Protects from light (preventing photolytic cleavage of the C-Br bond) and prevents sulfur odors from permeating plastic caps.

Reactivity Profile
  • Incompatible with: Strong oxidizing agents (Peroxides, Permanganates), Strong Bases (n-BuLi will effect Lithium-Halogen exchange rapidly).

  • Stability: Stable under recommended storage conditions.

Part 6: Experimental Workflow (Synthesis & Degradation)

Understanding how this molecule behaves chemically is essential for safety and efficacy.

Degradation Pathway Visualization

Degradation cluster_0 Environmental Factors Compound (2-Br-6-F-4-Me-Ph)SMe (Target Molecule) Sulfoxide Sulfoxide Impurity (S=O) Compound->Sulfoxide Slow Oxidation Radical Aryl Radical (Debromination) Compound->Radical Photolysis (-Br) Oxidant O2 / Peroxides Sulfone Sulfone Impurity (O=S=O) Sulfoxide->Sulfone Strong Oxidation Light UV Light

Caption: Primary degradation pathways: S-oxidation (storage issue) and Photodebromination (light sensitivity).[7]

Part 7: Toxicological & Ecological Information

Toxicological Predictions (SAR Analysis)
  • Acute Toxicity: Data not established for this specific isomer. Based on 4-bromothioanisole:

    • Oral LD50 (Rat): >500 mg/kg (Estimated).

  • Carcinogenicity: Not listed by IARC/NTP. However, halogenated aromatics are often scrutinized for liver toxicity.

  • Mutagenicity: Ames test data usually negative for simple halogenated thioanisoles, but caution is advised.

Ecological Impact
  • Aquatic Toxicity: High. The lipophilicity (LogP ~3.8) suggests this compound will partition into organic matter in soil and water.

  • Persistence: The C-F bond is highly resistant to hydrolysis, meaning this compound may persist in the environment if not incinerated properly.

Part 8: Disposal & Transport

Disposal Methodology

DO NOT dispose of down the drain.

  • Collection: Collect in a dedicated "Halogenated Organic Waste" carboy.

  • Neutralization: No specific neutralization is required before disposal, but ensure it is not mixed with strong oxidizers in the waste stream.

  • Destruction: Requires high-temperature incineration equipped with scrubbers to handle HF and HBr emissions.

Transport Information (DOT/IATA)
  • UN Number: Not strictly regulated for small quantities (Research Exemption).

  • Proper Shipping Name: Chemical Solids/Liquids, N.O.S. (Halogenated Thioanisole Derivative).

  • Hazard Class: Class 9 (Miscellaneous) is recommended for bulk shipments due to environmental hazards.

  • Packing Group: III.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Thioanisole Derivatives. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Halogenated Hydrocarbons. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Disclaimer: This guide is intended for skilled researchers. The absence of specific toxicity data does not imply safety. Always handle novel halogenated sulfur compounds with maximum containment precautions.

Sources

Methodological & Application

Application Note: Synthesis of Fluorinated Biaryls via Suzuki-Miyaura Coupling of ortho-Fluoro Aryl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorine into biaryl scaffolds is a cornerstone strategy in medicinal chemistry to modulate metabolic stability, lipophilicity (LogP), and binding affinity.[1] However, the synthesis of ortho-fluorinated biaryls via Suzuki-Miyaura coupling presents a unique "push-pull" challenge: the high electronegativity of fluorine accelerates oxidative addition at the C-Br bond, while its ortho-positioning introduces steric strain that retards transmetallation and reductive elimination.

This Application Note provides a validated, field-proven methodology for coupling ortho-fluoro aryl bromides with aryl boronic acids. We move beyond standard "tetrakis" conditions to employ dialkylbiaryl phosphine ligands (Buchwald ligands), specifically SPhos and XPhos , which are essential for suppressing protodeboronation and ensuring high catalytic turnover in these hindered systems.

Mechanistic Insight: The "Fluorine Effect" in Catalysis

To optimize this reaction, one must understand the competing forces at play in the catalytic cycle.

Electronic Activation vs. Steric Hindrance
  • Oxidative Addition (OA): The ortho-fluorine atom is strongly electron-withdrawing ($ \sigma_I = 0.52 $). This decreases electron density in the aryl ring, making the C-Br bond more susceptible to oxidative addition by the Pd(0) species compared to non-fluorinated analogues.

  • Transmetallation (TM): This is often the rate-determining step. The ortho-fluorine creates a "corridor of repulsion" that hinders the approach of the boronate species. Furthermore, ortho-F can coordinate weakly to Pd, potentially creating a resting state that slows the cycle.

  • Reductive Elimination (RE): Steric bulk usually accelerates RE. However, if the ligand is not sufficiently bulky to force the biaryl formation, the complex may stall, leading to dehalogenation side products.

Ligand Selection Strategy
  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): The gold standard for ortho-substituted couplings. The methoxy groups provide hemilabile coordination to Pd, stabilizing the intermediate, while the cyclohexyl groups provide the bulk necessary to drive reductive elimination.

  • XPhos: Required for extremely hindered substrates (e.g., tetra-ortho-substituted systems like 2,2'-difluorobiaryls).

Visualization: Mechanistic Pathway

The following diagram illustrates the catalytic cycle with specific emphasis on the ortho-fluoro steric interactions.

SuzukiMechanism cluster_sterics Critical Control Point Pd0 Pd(0)-Ligand Active Species (12-14e-) OxAdd Oxidative Addition (Fast due to Ar-F electronics) Pd0->OxAdd + Ar(F)-Br PdII_Int Pd(II)-Ar(F)-Br Complex OxAdd->PdII_Int TransMet Transmetallation (Rate Limiting due to ortho-sterics) PdII_Int->TransMet + Ar'-B(OH)2 / Base PdII_Biaryl Pd(II)-Biaryl Complex TransMet->PdII_Biaryl RedElim Reductive Elimination (Driven by Ligand Bulk) PdII_Biaryl->RedElim RedElim->Pd0 + Fluorinated Biaryl Product

Caption: Catalytic cycle highlighting the acceleration of Oxidative Addition by fluorine electronics and the steric bottleneck at Transmetallation.

Experimental Protocols

Standard Protocol: Mono-ortho-Fluoro Coupling

Applicability: Coupling 2-fluorobromobenzene derivatives with unhindered or moderately hindered aryl boronic acids.

Reagents:

  • Substrate: o-Fluoro aryl bromide (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (1-2 mol%)

  • Ligand: SPhos (2-4 mol%) (Pd:L ratio 1:2)

  • Base: K₃PO₄ (anhydrous, finely ground) (2.0 - 3.0 equiv)

  • Solvent: Toluene/Water (10:1 ratio)[2]

Step-by-Step Workflow:

  • Pre-complexation (Optional but Recommended): In a glovebox or under Ar, mix Pd(OAc)₂ and SPhos in Toluene. Stir for 10 mins to generate the active catalytic species (solution turns from orange to pale yellow/colorless).

  • Charge Solids: Add the aryl bromide (if solid), aryl boronic acid, and K₃PO₄ to a reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add the Toluene (containing pre-catalyst) and Water.

    • Note: The biphasic system is crucial. The water dissolves the inorganic base, facilitating transmetallation at the interface.

  • Degassing: Sparge the mixture with Argon for 5 minutes. Oxygen is the enemy of phosphine ligands.

  • Reaction: Seal the vial and heat to 80°C - 100°C for 4-12 hours.

    • Monitoring: Check HPLC/UPLC at 2 hours. If conversion <50%, increase temp to 100°C.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over MgSO₄.

Advanced Protocol: Di-ortho-Fluoro (2,2'-Difluoro) Synthesis

Applicability: Synthesis of 2,2'-difluorobiaryls or tetra-ortho-substituted systems.[3] These are notoriously difficult due to extreme steric clashing.

Modifications:

  • Ligand: Switch to XPhos or RuPhos . These provide a larger "cone angle" and better protection of the Pd center.

  • Catalyst Loading: Increase Pd to 3-5 mol%.

  • Solvent: 1,4-Dioxane/Water (4:1). Dioxane allows for higher reflux temperatures (100°C+).

  • Base: Use K₃PO₄ (3.0 equiv). Avoid carbonate bases as they are often too weak for these hindered systems.

Optimization Data & Screening Guide

When the standard protocol yields <50%, perform the following screen. Data summarized from internal validation sets and literature precedents [1][2].

VariableOption A (Standard)Option B (High Steric)Option C (Sensitive Groups)
Ligand SPhos XPhos RuPhos
Base K₃PO₄ (3.0 eq)KOH (2.0 eq)K₂CO₃ (3.0 eq)
Solvent Toluene/H₂On-ButanolTHF/H₂O
Temp 80°C110°C60°C
Success Rate 85%60%70%

Key Finding: For ortho-fluoro substrates, anhydrous K₃PO₄ consistently outperforms carbonates. The phosphate anion is believed to assist in the transmetallation step by coordinating to the boron center more effectively in the presence of steric bulk.

Experimental Workflow Diagram

Workflow cluster_prep Preparation (Inert Atm) cluster_rxn Reaction cluster_workup Isolation Weigh Weigh Reagents (Ar-Br, Ar-B(OH)2, Base) Combine Combine & Add Solvent (Biphasic Toluene/Water) Weigh->Combine CatPrep Pre-mix Pd(OAc)2 + Ligand (Toluene, 10 min) CatPrep->Combine Degas Degas (Ar Spurge) 5 mins Combine->Degas Heat Heat @ 80-100°C 4-12 Hours Degas->Heat Quench Cool & Dilute (EtOAc) Heat->Quench Wash Aq. Wash / Dry Quench->Wash Purify Column Chromatography Wash->Purify

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling of ortho-fluoro aryl bromides.

Troubleshooting & Failure Modes

Protodeboronation

Symptom: Recovery of unreacted aryl bromide and formation of Ar'-H (deboronated coupling partner). Cause: Ortho-fluoro substituents on the boronic acid (if applicable) facilitate hydrolytic C-B bond cleavage. Solution:

  • Switch to MIDA boronates or Potassium Trifluoroborates (R-BF3K) . These slow-release reagents minimize the concentration of the active boronic acid, reducing decomposition [3].

  • Reduce water content (use 20:1 solvent ratio) or switch to anhydrous conditions using CsF as the base.

Hydrodehalogenation

Symptom: Formation of Ar-H (fluorobenzene derivative) instead of biaryl. Cause:


-hydride elimination from the ligand or solvent, followed by RE.
Solution: 
  • Ensure the reaction is strictly oxygen-free.

  • Switch solvent from alcohols (iPrOH) to Toluene or Dioxane.

  • Increase the concentration of the boronic acid to outcompete the hydride source.

C-F Activation (Rare but possible)

Symptom: Loss of Fluorine in the product. Cause: Oxidative addition occurred at the C-F bond instead of C-Br. This is rare with Pd but possible if the ring is highly electron-deficient. Solution:

  • Keep temperature below 110°C.[4]

  • Avoid using Nickel catalysts, which are more prone to C-F activation [4].

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(50), 9240-9261.

  • Xu, L., Li, B., Zhang, Z., & Li, X. (2020). Nickel-Catalyzed C–F Bond Functionalization of Fluoroarenes. Advanced Synthesis & Catalysis.

Sources

Buchwald-Hartwig amination of sterically hindered fluoro-bromo arenes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Buchwald-Hartwig Amination of Sterically Hindered Fluoro-Bromo Arenes

Executive Summary

The presents a dichotomy of reactivity. While the C-Br bond is the intended site of oxidative addition, the presence of an ortho- or para-fluorine atom introduces two critical challenges:

  • Steric Impediment: Proximal fluorine atoms, despite their small Van der Waals radius (

    
     Å), significantly alter the rotational barrier and electronic landscape of the active catalytic species, often retarding the rate-determining step (oxidative addition or reductive elimination).
    
  • Chemoselectivity Risks: The electron-withdrawing nature of fluorine activates the aromatic ring toward Nucleophilic Aromatic Substitution (

    
    ) at the C-F bond, particularly when strong alkoxide bases are employed.
    

This guide provides a self-validating protocol using Fourth-Generation (G4) Palladacycle Precatalysts . This system bypasses the induction period of traditional Pd(0) sources and suppresses hydrodehalogenation and defluorination side pathways.

Mechanistic Considerations & Causality

To achieve high yields, one must understand the failure modes. In hindered systems, the catalytic cycle does not fail randomly; it fails at specific bottlenecks.

  • The Activation Step: Traditional Pd sources (e.g.,

    
    , 
    
    
    
    ) require reduction and ligand association to form the active
    
    
    species. In hindered systems, this process is slow and incomplete, leading to Pd-black precipitation. Solution: G4 Precatalysts release the active
    
    
    species immediately upon exposure to base, ensuring a high instantaneous catalyst concentration.
  • The Selectivity Filter (Br vs. F): Palladium inserts into the C-Br bond (

    
     kcal/mol) preferentially over the C-F bond (
    
    
    
    kcal/mol). However, if the base is too strong (e.g.,
    
    
    ), the amine may attack the C-F site via a non-catalytic
    
    
    mechanism. Solution: Use of weak inorganic bases (
    
    
    ,
    
    
    ) or milder organic bases.[1]
Visualizing the Pathway

CatalyticCycle Precat Pd G4 Precatalyst (Air Stable) ActivePd Active L-Pd(0) Precat->ActivePd Base Activation OxAdd Oxidative Addition (C-Br Bond) ActivePd->OxAdd Ar-Br Side_SNAr SIDE REACTION: SNAr at C-F (Caused by Strong Base) ActivePd->Side_SNAr High [Base] AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord HNR2 + Base Side_Dehal SIDE REACTION: Hydrodehalogenation (Caused by Steric Bulk) OxAdd->Side_Dehal Slow Red. Elim. RedElim Reductive Elimination (C-N Formation) AmineCoord->RedElim Rate Limiting Step (Steric Dependent) RedElim->ActivePd Regeneration

Caption: Figure 1. The G4-mediated catalytic cycle.[1][2][3][4] Note the divergence points where steric bulk (leading to dehalogenation) and base strength (leading to SNAr) can derail the process.

Critical Parameter Optimization

Ligand Selection Guide

The choice of ligand dictates the steric pocket around the Palladium center. For fluoro-bromo arenes, we prioritize ligands that facilitate reductive elimination in crowded environments.

Substrate ClassRecommended LigandRationale
Primary Amines BrettPhos Mono-ligated Pd species prevents

-hydride elimination; excellent for 1° amines.
Secondary Amines RuPhos "Gold Standard" for 2° amines; bulky dialkylbiaryl backbone accommodates steric hindrance.
Amides / Anilines tBuBrettPhos Extremely bulky; prevents competitive binding of the amide oxygen.
Unstable/Sensitive tBuXPhos General purpose for hindered halides; robust against oxidation.
Base & Solvent Matrix
  • Standard Conditions:

    
     in Toluene or Dioxane (
    
    
    
    ). Use only if no C-F activation is observed.
  • Chemoselective Conditions (Recommended):

    
     or 
    
    
    
    in
    
    
    -Amyl Alcohol or Dioxane. The weaker base prevents nucleophilic attack on the fluorine.

Standardized Protocol: G4-Mediated Coupling

This protocol is designed for a 1.0 mmol scale but is linearly scalable.

Materials
  • Substrate: 2-bromo-3-fluorotoluene (or analogue) (1.0 equiv)

  • Amine: Morpholine/Aniline derivative (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (0.01 – 0.05 equiv)

  • Base:

    
     (finely ground, anhydrous) (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed) (0.2 M concentration)

Step-by-Step Procedure
  • Vessel Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the vial with the Pd G4 Precatalyst and Base (

    
    ).
    
    • Note: If the aryl bromide is solid, add it here.

  • Inerting: Cap the vial with a septum and purge with inert gas for 5 minutes.

  • Liquids Addition:

    • Add the Solvent via syringe.

    • Add the Amine via syringe.

    • Add the Aryl Bromide (if liquid) via syringe.

  • Activation: Place the vial in a pre-heated block at 80°C . Stir vigorously (1000 RPM).

    • Why: Fast stirring is crucial for heterogeneous bases like phosphate/carbonate to ensure phase transfer.

  • Monitoring: Monitor by LCMS at 1 hour.

    • Checkpoint: If conversion < 50%, increase Temp to 100°C. Do not add more catalyst yet.

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite (to remove Pd and salts), and concentrate.

Experimental Workflow Diagram

ProtocolFlow Setup 1. Setup Dry Vial + Argon Charge 2. Charge Solids (Pd G4, Base, Ar-Br) Setup->Charge Liquid 3. Add Liquids (Solvent, Amine) Charge->Liquid Reaction 4. Reaction 80°C, 1000 RPM Liquid->Reaction Quench 5. Filter & Purify (Celite/Silica) Reaction->Quench

Caption: Figure 2. Linear workflow for G4-mediated coupling. Note the specific order of addition to maintain inert conditions.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst DeactivationEnsure solvent is degassed. Switch to BrettPhos Pd G4 if using primary amines.
Debromination (Ar-H)

-Hydride Elimination
Reaction temp is too high or amine is too bulky. Lower temp to 60°C; switch to tBuXPhos .
Defluorination (

)
Base too strongSwitch from

to

or

.
Pd Black Formation Ligand DissociationUse Precatalyst instead of in-situ generation. Add 1% free ligand.

References

  • Maiti, D., et al. (2013). "Palladium-catalyzed C-N cross-coupling reactions of sterically hindered substrates." Chemical Science.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • Sigma-Aldrich (Merck). "Buchwald-Hartwig Cross-Coupling Reaction: User Guide for G3/G4 Precatalysts."

  • Bruno, N. C., et al. (2013).[5] "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Journal of the American Chemical Society.

Sources

Application Notes & Protocols: Lithium-Halogen Exchange Conditions for 2-Bromo-6-fluoro-4-methylthiobenzene

Author: BenchChem Technical Support Team. Date: February 2026

<

Abstract

This document provides a comprehensive guide for performing a lithium-halogen exchange on the sterically hindered and electronically complex substrate, 2-bromo-6-fluoro-4-methylthiobenzene. We delve into the critical mechanistic considerations, offer a detailed, field-proven protocol, and provide troubleshooting advice for researchers, scientists, and drug development professionals. The protocol is designed to be a self-validating system, emphasizing safety and reproducibility.

Introduction: Navigating the Challenges of a Multifunctional Arene

The lithium-halogen exchange is a cornerstone of modern organic synthesis, enabling the transformation of aryl halides into highly reactive organolithium species.[1][2] These intermediates are powerful nucleophiles and bases, serving as precursors for a vast array of functionalized molecules through reactions with various electrophiles.[3][4]

The substrate, 2-bromo-6-fluoro-4-methylthiobenzene, presents a unique set of challenges and opportunities. The bromine atom is the target for the exchange, but the molecule also contains:

  • An ortho-fluoro substituent, which can influence the acidity of adjacent protons and the stability of the resulting aryllithium.

  • A para-methylthio group, which is a potential site for undesired side reactions with the organolithium reagent.

  • Significant steric hindrance around the bromine atom due to the two ortho substituents.

Successfully navigating these features requires a carefully optimized protocol. This guide will focus on leveraging the principles of lithium-halogen exchange while mitigating potential side reactions like directed ortho-metalation (DoM).[5][6][7]

Mechanistic Insights & Strategic Considerations

The lithium-halogen exchange is a rapid reaction, often proceeding at cryogenic temperatures from -78°C to -120°C.[1][8] The generally accepted mechanism involves the formation of an "ate" complex, followed by the exchange of the halogen and lithium.[8] The rate of exchange follows the trend I > Br > Cl, with aryl fluorides being generally unreactive to exchange.[9]

For 2-bromo-6-fluoro-4-methylthiobenzene, several factors must be carefully controlled:

Choice of Organolithium Reagent
  • n-Butyllithium (n-BuLi): This is the most common and cost-effective reagent for lithium-halogen exchange. It is a strong base and an effective nucleophile.[10] However, its high basicity can sometimes lead to competitive deprotonation (metalation) if acidic protons are present.[2]

  • tert-Butyllithium (t-BuLi): A significantly stronger base and more reactive reagent than n-BuLi.[1][11] Due to its steric bulk, it is less nucleophilic. The increased reactivity of t-BuLi often allows for faster and cleaner halogen exchange at very low temperatures, which can be advantageous in minimizing side reactions.[8] However, its extreme pyrophoricity demands rigorous handling procedures.[11][12]

Recommendation: For this substrate, n-BuLi is the recommended starting point due to a better balance of reactivity and handling safety. The rate of lithium-bromine exchange is typically much faster than the deprotonation of an aromatic C-H bond, especially at low temperatures.[8]

Solvent Selection

Ethereal solvents are crucial as they solvate the lithium cation, breaking down the organolithium aggregates (which exist as tetramers or hexamers in hydrocarbon solvents) and increasing reactivity.[10][13]

  • Tetrahydrofuran (THF): The most common solvent for these reactions. It has excellent solvating properties. However, n-BuLi can deprotonate THF, especially in the presence of additives like TMEDA or at temperatures above -20°C.[10] Reactions in THF are therefore almost always conducted at -78°C.[10]

  • Diethyl Ether (Et₂O): Less reactive towards organolithiums than THF, allowing for reactions to be run at slightly higher temperatures if needed. However, many organolithium intermediates have lower solubility in ether compared to THF.

Recommendation: Anhydrous THF is the solvent of choice, with strict adherence to cryogenic temperatures (-78°C) to ensure solvent integrity.

Temperature Control

This is arguably the most critical parameter. The lithium-halogen exchange is extremely fast, even at -78°C.[8] Maintaining this low temperature is essential to:

  • Prevent decomposition of the organolithium reagent.

  • Suppress side reactions, such as reaction with the solvent or the methylthio group.

  • Ensure the stability of the newly formed aryllithium species before it is trapped with an electrophile.

Potential Side Reactions
  • Directed ortho-Metalation (DoM): The fluorine and methylthio groups are both potential directed metalation groups (DMGs), which can coordinate to the lithium reagent and direct deprotonation to an adjacent ortho position.[5][7][14] However, the kinetic rate of lithium-bromine exchange is significantly faster than DoM, especially at -78°C. By adding the organolithium reagent slowly and maintaining a low temperature, the exchange reaction should be highly favored.

  • Reaction with the Methylthio Group: Strong alkyllithiums can potentially react with thioethers, for instance via deprotonation of the methyl group. This is generally a slower process than the lithium-halogen exchange and is minimized by the low reaction temperature.

Detailed Experimental Protocol

This protocol details the generation of the aryllithium species from 2-bromo-6-fluoro-4-methylthiobenzene and its subsequent trapping with a generic electrophile (e.g., N,N-dimethylformamide, DMF).

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Bromo-6-fluoro-4-methylthiobenzene>98% PurityCommercial SourceEnsure it is dry and free of acidic impurities.
n-Butyllithium (2.5 M in hexanes)Reagent GradeCommercial SourceStore under inert gas. Titrate periodically for accurate molarity.
Tetrahydrofuran (THF)Anhydrous, >99.9%Commercial SourceUse a freshly opened bottle or dispense from a solvent purification system.
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Commercial SourceUse as the electrophile for quenching.
Saturated Aqueous Ammonium Chloride (NH₄Cl)ACS Grade-For reaction quenching.
Diethyl Ether (Et₂O)ACS Grade-For extraction.
Magnesium Sulfate (MgSO₄)Anhydrous-For drying organic layers.
Equipment Setup
  • Three-neck round-bottom flask, flame-dried under vacuum and cooled under a positive pressure of argon or nitrogen.

  • Magnetic stir bar.

  • Rubber septa for all necks.

  • Argon/Nitrogen inlet and bubbler.

  • Low-temperature thermometer.

  • Syringes and needles for liquid transfers.

  • Dry ice/acetone bath.

Reaction Workflow Visualization

Lithium_Halogen_Exchange_Workflow cluster_setup 1. Inert Atmosphere Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Quench & Workup A Flame-dry glassware under vacuum B Assemble under positive Argon/N2 pressure A->B C Add Substrate & Anhydrous THF to flask B->C D Cool to -78°C (Dry Ice/Acetone) C->D E Slow, dropwise addition of n-BuLi (1.05 eq) D->E F Stir for 30-60 min at -78°C E->F G Add Electrophile (e.g., DMF) at -78°C F->G H Warm to Room Temperature G->H I Quench with sat. aq. NH4Cl H->I J Extract with Diethyl Ether I->J K Dry (MgSO4), Filter, Concentrate J->K L Purify (e.g., Chromatography) K->L

Caption: Workflow for the lithium-halogen exchange and electrophilic quench.

Step-by-Step Procedure

Strict anhydrous and anaerobic (inert gas) techniques are required throughout this procedure.

  • Preparation: To a flame-dried, three-neck 100 mL round-bottom flask equipped with a stir bar, low-temperature thermometer, and argon inlet, add 2-bromo-6-fluoro-4-methylthiobenzene (e.g., 1.00 g, 4.22 mmol).

  • Solvent Addition: Add anhydrous THF (20 mL) via syringe. Stir the solution until the substrate is fully dissolved.

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.

  • Reagent Addition: Slowly add n-butyllithium (2.5 M in hexanes, 1.77 mL, 4.43 mmol, 1.05 equivalents) dropwise via syringe over 15-20 minutes. Maintain the internal temperature below -70 °C throughout the addition. A slight color change (e.g., to pale yellow) may be observed.

  • Exchange Reaction: Stir the reaction mixture at -78 °C for 45 minutes. This is the lithium-halogen exchange step, forming the aryllithium intermediate.

  • Electrophilic Quench: While maintaining the temperature at -78 °C, add anhydrous DMF (0.49 mL, 6.33 mmol, 1.5 equivalents) dropwise via syringe.

  • Warming: After the addition of the electrophile is complete, stir the mixture at -78 °C for another 30 minutes, and then allow it to slowly warm to room temperature over 1-2 hours.

  • Workup:

    • Carefully quench the reaction by the slow addition of 20 mL of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired aldehyde.

Characterization and Validation

  • TLC Analysis: Monitor the reaction progress by taking small aliquots (carefully quenched in a separate vial containing saturated NH₄Cl and ether), spotting on a TLC plate against the starting material.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): The primary method for confirming the structure of the product. The disappearance of the starting material signals and the appearance of the aldehyde proton (~10 ppm in ¹H NMR) and carbonyl carbon (~190 ppm in ¹³C NMR) are key indicators of success.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive n-BuLi; Wet solvent/glassware/reagents; Reaction temperature too high.Titrate n-BuLi before use. Ensure all materials are scrupulously dry. Maintain strict temperature control at -78°C.
Formation of Multiple Products Side reactions (DoM, reaction with solvent); Temperature rose during addition.Add n-BuLi more slowly. Ensure efficient stirring and cooling. Consider using t-BuLi at a lower temperature (-90°C).
Recovery of Starting Material Insufficient n-BuLi; Inefficient exchange.Use freshly titrated n-BuLi. Increase reaction time at -78°C to 60-90 minutes.
Dark/Polymeric Material Reaction warmed up prematurely; Oxygen contamination.Improve temperature control. Ensure a robust inert atmosphere throughout the procedure.

Safety Precautions

  • Pyrophoric Reagents: n-Butyllithium and especially t-butyllithium are pyrophoric and will ignite on contact with air and moisture.[11][15] They must be handled under a strict inert atmosphere (argon or nitrogen) using proper syringe and cannula techniques.

  • Exothermic Reactions: The addition of organolithium reagents and the subsequent quenching are often exothermic. Add reagents slowly and ensure adequate cooling.[12]

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves. Work in a chemical fume hood.

  • Quenching: Have a suitable quenching agent (e.g., isopropanol) readily available to safely destroy any residual organolithium reagent in syringes or on spills.

References

  • Directed ortho metalation - Wikipedia. [Link]

  • Directed (ortho) Metallation - University of Rochester. [Link]

  • Directed Metalation: A Survival Guide - Baran Lab, Scripps Research. [Link]

  • Directed ortho Metalation (DOM) - Organic Chemistry Portal. [Link]

  • Clayden, J., Frampton, C. S., McCarthy, C., & Westlund, N. (1999). Perilithiation and the synthesis of 8-substituted-1-naphthamides. Tetrahedron, 55(49), 14161-14184. [Link]

  • Organolithium reagent - Wikipedia. [Link]

  • Lithium-Halogen Exchange - University of Wisconsin. [Link]

  • Mechanism of lithium-halogen exchange of primary alkyl iodide - Chemistry Stack Exchange. [Link]

  • The Mechanism of Lithium-Halogen Exchange - Macmillan Group, Princeton University. [Link]

  • Main Group Organometallic Compounds - Michigan State University. [Link]

  • Applications of Organolithium and Organomagnesium Reagents in Organic Chemistry - ResearchGate. [Link]

  • Lithiation and Organolithium Reactions - Mettler Toledo. [Link]

  • Grignard and Organolithium Reagents - Chemistry LibreTexts. [Link]

  • Organolithium Reagents - Harvard University. [Link]

  • "Buttressing Effect” in the Halogen‐Lithium Exchange in ortho‐Bromo‐N,N‐dimethylanilines and Related Naphthalenes - Chemistry Europe. [Link]

  • Caution! tert-Butylithium is extremely pyrophoric... - Organic Syntheses. [Link]

  • tert-Butyllithium - Wikipedia. [Link]

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Troubleshooting & Optimization

Technical Support Center: Recrystallization of Brominated Fluoro-Sulfides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the recrystallization of brominated fluoro-sulfides. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying these often challenging compounds. The information provided herein is a synthesis of established chemical principles and field-proven experience to empower you to troubleshoot and optimize your crystallization processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in recrystallizing brominated fluoro-sulfides?

Brominated fluoro-sulfides present a unique set of purification challenges due to the combined physicochemical properties imparted by the bromine, fluorine, and sulfur atoms. These can include:

  • Complex Solubility Profiles: The presence of both lipophilic (bromine, sulfide) and electronegative (fluorine) moieties can lead to unpredictable solubility in common organic solvents.

  • "Oiling Out": These compounds have a tendency to separate from the solution as a supercooled liquid (an oil) rather than forming a crystalline solid, especially with rapid cooling.[1][2]

  • Polymorphism: The potential for the compound to crystallize in multiple forms (polymorphs) can affect reproducibility, melting point, and ultimately, the desired solid-state properties.

  • Thermal Sensitivity: The sulfur-fluorine bond, while generally robust, can be susceptible to degradation at elevated temperatures in the presence of certain impurities or solvents.

Q2: How do I begin selecting a solvent system for a novel brominated fluoro-sulfide?

A systematic approach is crucial. Start with small-scale solubility tests in a range of solvents with varying polarities.[3]

Initial Solvent Screening Protocol:

  • Place approximately 10-20 mg of your crude compound into several small test tubes.

  • To each tube, add 0.5 mL of a different solvent from the list below.

  • Observe the solubility at room temperature with agitation.

  • If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point.[4]

  • If the compound dissolves when hot, allow the solution to cool slowly to room temperature and then in an ice bath.

  • A good single solvent will dissolve the compound when hot but show low solubility when cold, resulting in crystal formation upon cooling.[4][5][6]

Table 1: Recommended Initial Solvents for Screening

Solvent ClassExamplesRationale
Non-polar Hexanes, Heptane, TolueneSolubilizes non-polar impurities. Toluene can be particularly effective for aromatic sulfides.[7][8]
Moderately Polar Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF)Often provide a good balance of solubility for the target compound.
Polar Aprotic Acetone, AcetonitrileCan be effective for compounds with some polar character.[7]
Polar Protic Ethanol, Methanol, IsopropanolThe hydroxyl group can interact with the sulfur or fluorine atoms.

Q3: When should I consider a mixed solvent system?

A mixed solvent system is ideal when no single solvent provides the desired solubility profile (i.e., high solubility when hot, low solubility when cold).[9][10][11] This is a common scenario for brominated fluoro-sulfides.

The principle is to use a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble.[12] The two solvents must be miscible.[11]

Commonly Employed Mixed Solvent Pairs:

  • Toluene-Hexane[11]

  • Dichloromethane-Hexane[11]

  • Ethyl Acetate-Hexane[9]

  • Acetone-Water[9]

  • Ethanol-Water[9]

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of brominated fluoro-sulfides.

Problem 1: My compound "oils out" instead of crystallizing.

"Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[11]

Causality & Solutions:

  • High Concentration: The solution may be too concentrated.

    • Solution: Re-heat the mixture to dissolve the oil, add a small amount of the hot "good" solvent, and allow it to cool more slowly.[2]

  • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from aligning into a crystal lattice.

    • Solution: Allow the flask to cool slowly on the benchtop, insulated with glass wool or a beaker of hot water, before transferring to an ice bath.[13]

  • Inappropriate Solvent System: The chosen solvent may not be ideal.

    • Solution: Try a solvent with a lower boiling point. Alternatively, if using a mixed solvent system, alter the ratio to have slightly more of the "good" solvent.

Problem 2: No crystals form, even after cooling in an ice bath.

This is a common issue and usually points to one of a few culprits.

Causality & Solutions:

  • Too Much Solvent: This is the most frequent cause. The solution is not saturated enough for crystals to form.[2]

    • Solution: Gently boil off some of the solvent to increase the concentration and then attempt to cool again.[14]

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it should at that temperature.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[2][15]

    • Solution 2 (Seeding): If you have a pure crystal of your compound, add a tiny "seed" crystal to the solution to initiate crystallization.[2][15]

Problem 3: The recovered crystals are still impure.

Impurities can be trapped within the crystal lattice or adsorbed onto the crystal surface.

Causality & Solutions:

  • Rapid Crystallization: If crystals form too quickly, impurities can be trapped within the growing lattice.

    • Solution: Ensure slow cooling to allow for the selective incorporation of your target molecule into the crystal lattice.[10]

  • Inadequate Washing: Impurities may remain on the surface of the crystals.

    • Solution: After filtration, wash the crystals with a small amount of the ice-cold recrystallization solvent or the "poor" solvent from a mixed solvent system.[15] Using warm or room temperature solvent will redissolve some of your product.

  • Insoluble Impurities: Some impurities may not dissolve in the hot solvent.

    • Solution: Perform a hot gravity filtration to remove any insoluble material before allowing the solution to cool.[5][16]

Problem 4: Poor recovery of the final product.

While some loss of product is inherent to recrystallization, low yields can often be improved.[15]

Causality & Solutions:

  • Excessive Solvent: As mentioned, using too much solvent will keep more of your product dissolved in the mother liquor.[2][15]

  • Premature Crystallization during Hot Filtration: The compound crystallizes in the filter funnel during the removal of insoluble impurities.

    • Solution: Use a pre-heated filter funnel and flask. Add a small excess of hot solvent before filtering to ensure the compound remains in solution.

  • Incomplete Crystallization: Not allowing sufficient time or cooling to a low enough temperature.

    • Solution: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[14][17]

Experimental Workflow & Visualization

A logical workflow is essential for successful recrystallization. The following diagram outlines a typical decision-making process for developing a recrystallization protocol for a brominated fluoro-sulfide.

Recrystallization_Workflow start Start: Crude Brominated Fluoro-Sulfide solubility_test Perform Small-Scale Solubility Tests start->solubility_test single_solvent Good Single Solvent Found? (Soluble Hot, Insoluble Cold) solubility_test->single_solvent recrystallize_single Recrystallize from Minimum Hot Solvent single_solvent->recrystallize_single Yes mixed_solvent Select Miscible Good/Poor Solvent Pair single_solvent->mixed_solvent No cool_slowly_single Cool Slowly to RT, then Ice Bath recrystallize_single->cool_slowly_single oiling_out Compound Oils Out? cool_slowly_single->oiling_out no_crystals No Crystals Form? cool_slowly_single->no_crystals filter_wash_single Vacuum Filter & Wash with Cold Solvent dry_single Dry Crystals filter_wash_single->dry_single end_single Pure Product dry_single->end_single recrystallize_mixed Dissolve in Min. Hot 'Good' Solvent, Add 'Poor' Solvent to Cloud Point mixed_solvent->recrystallize_mixed reheat_clear Reheat to Clear Solution recrystallize_mixed->reheat_clear cool_slowly_mixed Cool Slowly to RT, then Ice Bath reheat_clear->cool_slowly_mixed filter_wash_mixed Vacuum Filter & Wash with Cold 'Poor' Solvent cool_slowly_mixed->filter_wash_mixed dry_mixed Dry Crystals filter_wash_mixed->dry_mixed end_mixed Pure Product dry_mixed->end_mixed oiling_out->filter_wash_single No add_solvent Reheat, Add More 'Good' Solvent, Cool Slower oiling_out->add_solvent Yes no_crystals->filter_wash_single No induce_crystallization Induce Crystallization: Scratch or Seed no_crystals->induce_crystallization Yes add_solvent->cool_slowly_single induce_crystallization->filter_wash_single

Caption: Decision workflow for recrystallization solvent system selection.

References

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Available from: [Link]

  • University of California, Los Angeles. Recrystallization. Available from: [Link]

  • University of Colorado Boulder. Recrystallization. Available from: [Link]

  • University of Toronto. recrystallization, filtration and melting point. Available from: [Link]

  • Bryn Mawr College. recrystallization-2.doc.pdf. Available from: [Link]

  • University of York. Mixed-solvent recrystallisation. Chemistry Teaching Labs. Available from: [Link]

  • University of California, Los Angeles. Recrystallization - Single Solvent. Available from: [Link]

  • Florida State University. 4. Crystallization. Available from: [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Available from: [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Available from: [Link]

  • Amrita Vishwa Vidyapeetham. Recrystallization. Available from: [Link]

  • University of Massachusetts. Recrystallization1. Available from: [Link]

  • University of the Fraser Valley. Experiment 2: Recrystallization. Available from: [Link]

  • University of York. Problems with Recrystallisations. Chemistry Teaching Labs. Available from: [Link]

  • Doug's Lab. (2015). Recrystallization of Sulfur. YouTube. Available from: [Link]

  • The Hive. (2003). recrystalization of 5-bromovanillin. Hive Chemistry Discourse. Available from: [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 2,6-Disubstituted Aryl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #STERIC-26-Br Assigned Specialist: Senior Application Scientist, Catalysis Division Status: Open Priority: High (Blocker for Lead Optimization)

Executive Summary: The "Steric Wall"

You are likely here because your standard catalyst system (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) failed to couple a 2,6-disubstituted aryl bromide. The issue is rarely electronic; it is the "Steric Wall."

In 2,6-disubstituted systems, the ortho-substituents block the metal center. This creates two specific bottlenecks in the catalytic cycle:

  • Transmetalation (Suzuki): The approaching nucleophile (boronic acid) cannot easily access the Pd(II) center.

  • Reductive Elimination: While bulky ligands promote this step by squeezing the product out, the intermediate complex must first form. If the ligand is too bulky without flexibility, the cycle stalls, leading to dehalogenation (reduction of Ar-Br to Ar-H).

This guide provides the specific ligands, precatalysts, and protocols required to bypass these bottlenecks.

Module 1: Ligand Selection (The Gatekeepers)

For hindered substrates, "standard" phosphines are ineffective. You require Dialkylbiaryl Phosphines (Buchwald Ligands) or N-Heterocyclic Carbenes (NHCs) . These ligands are electron-rich (facilitating oxidative addition) and bulky (accelerating reductive elimination), but crucially, they possess specific conformational flexibility.

Ligand Decision Matrix

Use the following logic to select your ligand. Do not deviate unless you have specific screening data.[1]

LigandSelection Start Select Reaction Type Suzuki Suzuki-Miyaura Start->Suzuki Buchwald Buchwald-Hartwig Start->Buchwald Suzuki_Type Steric Level? Suzuki->Suzuki_Type Amine_Type Amine Type? Buchwald->Amine_Type Mod_Hind 2,6-Disubstituted (Standard) Suzuki_Type->Mod_Hind Extreme_Hind Tetra-Ortho (Both partners hindered) Suzuki_Type->Extreme_Hind SPhos SPhos (General Purpose) Mod_Hind->SPhos PEPPSI Pd-PEPPSI-IPent (The 'Flexible Bulk') Extreme_Hind->PEPPSI Prim_Amine Primary Amine Amine_Type->Prim_Amine Sec_Amine Secondary Amine Amine_Type->Sec_Amine BrettPhos BrettPhos Prim_Amine->BrettPhos RuPhos RuPhos (Gold Standard for Hindered 2° Amines) Sec_Amine->RuPhos

Figure 1: Ligand selection decision tree based on reaction type and steric demand.

Technical Deep Dive:
  • SPhos: Its methoxy groups allow it to function as a "universal" ligand for hindered Suzuki couplings. It is robust and air-stable.

  • Pd-PEPPSI-IPent: For tetra-ortho-substituted biaryls (e.g., coupling a 2,6-disubstituted bromide with a 2,6-disubstituted boronic acid), SPhos may fail. The IPent (Isopentyl) NHC ligand offers "flexible bulk"—it opens up to allow the bulky substrate to enter and then wraps around to force reductive elimination.

  • RuPhos: The go-to for hindered secondary amines. Its specific geometry prevents the formation of inactive palladium dimers, a common failure mode in amination.

Module 2: Catalyst Activation (The Engine)

Stop using Pd(OAc)₂ + Ligand for these reactions. In hindered systems, the reduction of Pd(II) to the active Pd(0) species is often the rate-limiting step if you generate the catalyst in situ. This leads to low active catalyst concentration and stalled reactions.

Recommendation: Use G3 or G4 Precatalysts (e.g., XPhos Pd G4, RuPhos Pd G4).

  • Mechanism: These precatalysts contain the ligand pre-bound and are reduced to the active mono-ligated Pd(0) species immediately upon exposure to base at room temperature.

  • Benefit: Ensures 100% of your palladium is active from T=0.

Experimental Protocols

Protocol A: Suzuki Coupling of 2,6-Disubstituted Aryl Bromides

Target: Synthesis of hindered biaryls.

ComponentEquivalentNotes
Aryl Bromide 1.0 equivLimiting reagent.[2]
Boronic Acid 1.5 - 2.0 equivExcess is required due to potential protodeboronation.
Catalyst SPhos Pd G3 (1-3 mol%)Alternatively: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) if G3 unavailable.
Base K₃PO₄ (3.0 equiv)Anhydrous, finely ground.
Solvent Toluene/Water (10:1)Biphasic systems often work best for SPhos.
Temp 100 °CSealed tube/vial.

Step-by-Step:

  • Charge a reaction vial with Aryl Bromide (1.0 eq), Boronic Acid (1.5 eq), K₃PO₄ (3.0 eq), and SPhos Pd G3 (0.02 eq).

  • Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Add Toluene and Water (degassed).

  • Heat to 100 °C with vigorous stirring (1000 rpm). Note: High stirring speed is critical for biphasic mixtures.

  • Monitor by HPLC/UPLC at 2 hours.

Protocol B: Buchwald-Hartwig with Hindered Secondary Amines

Target: N-arylation of hindered substrates.

ComponentEquivalentNotes
Aryl Bromide 1.0 equiv
Amine 1.2 equiv
Catalyst RuPhos Pd G4 (1-2 mol%)Critical: Do not substitute with SPhos.
Base NaOtBu (1.4 equiv)Strong base required for amination.
Solvent THF or DioxaneAnhydrous.
Temp 80 °C

Step-by-Step:

  • In a glovebox or under strict inert atmosphere, combine Aryl Bromide, Amine, NaOtBu, and RuPhos Pd G4.

  • Add anhydrous THF.

  • Stir at 80 °C.

  • Self-Validation Check: The reaction should turn a dark tea/brown color. If palladium black precipitates (mirror on glass), the catalyst has decomposed (see Troubleshooting).

Troubleshooting & FAQs

Q1: My reaction stalls at 40-50% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: Catalyst poisoning or Product Inhibition. In hindered couplings, the product itself is bulky. If the product binds to the Pd center and cannot dissociate, the cycle stops. Solution:

  • Switch to Pd-PEPPSI-IPent: The NHC ligand is extremely bulky and prevents product inhibition better than phosphines in tetra-ortho cases.

  • Increase Solvent Volume: Diluting the reaction (0.05 M instead of 0.2 M) can reduce product inhibition.

Q2: I see the starting material disappearing, but I'm getting the dehalogenated product (Ar-H) instead of the coupled product.

Diagnosis: The "Protodehalogenation Loop." This occurs when the Transmetalation step is too slow due to steric hindrance. The Pd(II)-Ar species waits too long, grabs a hydride (from solvent or impurities), and reductively eliminates Ar-H. Solution:

  • Boost Transmetalation: Switch to a stronger base (KOH or NaOH) if functional groups permit.

  • Change Solvent: Avoid alcohols or solvents with abstractable alpha-protons. Use Toluene or Dioxane.[1]

  • Pre-activate the Boronate: Use K[ArBF3] (Potassium organotrifluoroborate) instead of boronic acid. These are more nucleophilic and can speed up transmetalation.

Q3: Can I use Pd(PPh₃)₄ if I just heat it longer?

Answer: No. Pd(PPh₃)₄ relies on the dissociation of PPh₃ ligands to open a coordination site. In sterically hindered systems, the bulky substrate cannot compete with the high concentration of free PPh₃ in solution. You need a ligand that wants to be mono-ligated (like SPhos or a bulky NHC) to create space for the substrate.

Visualizing the Steric Bottleneck

Understanding where the failure occurs allows you to choose the right fix.

Mechanism Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Fast with electron-rich L TransMet Transmetalation (Ar-Pd-Nu) OxAdd->TransMet SLOW STEP (Steric Block) Dehal FAILURE: Dehalogenation (Ar-H formed) OxAdd->Dehal If Transmetalation is too slow Stall FAILURE: Steric Stall (Nu cannot bind) OxAdd->Stall If Ligand is not flexible RedElim Reductive Elimination (Product Release) TransMet->RedElim Fast with bulky L RedElim->Pd0

Figure 2: The catalytic cycle highlighting the Transmetalation step as the primary failure point for hindered substrates, leading to dehalogenation.

References

  • Pd-PEPPSI-IPent for Sterically Hindered Biaryls: Organ, M. G., et al.[3][4] "Bulky Yet Flexible Pd-PEPPSI-IPentAn for the Synthesis of Sterically Hindered Biaryls in Air." Journal of Organic Chemistry, 2017. [5]

  • Buchwald Ligands (SPhos/XPhos) Overview: Buchwald, S. L., et al.[6] "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." PMC, 2010.

  • RuPhos for Amination: BenchChem Technical Guides. "RuPhos vs. SPhos: A Comparative Guide to Ligand Performance."

  • General Suzuki Coupling Mechanism & Troubleshooting: Organic Chemistry Portal. "Suzuki Coupling: Mechanism and Catalysts."[7]

Sources

Technical Support Center: Stability and Selective Oxidation of (2-Bromo-6-fluoro-4-methylphenyl)(methyl)sulfane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with (2-Bromo-6-fluoro-4-methylphenyl)(methyl)sulfane. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols for managing the oxidative stability of this compound. Our goal is to equip you with the expertise to navigate common experimental challenges, ensuring reproducible and successful outcomes.

The oxidation of aryl thioethers is a cornerstone of modern synthetic chemistry, providing access to valuable sulfoxide and sulfone motifs commonly found in pharmaceuticals.[1][2] However, controlling the oxidation state of the sulfur atom in a sterically hindered and electronically complex molecule like (2-Bromo-6-fluoro-4-methylphenyl)(methyl)sulfane presents unique challenges. This guide addresses these issues directly, offering solutions grounded in established chemical principles.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: How can I selectively oxidize (2-Bromo-6-fluoro-4-methylphenyl)(methyl)sulfane to its corresponding sulfoxide while minimizing over-oxidation?

This is the most common challenge encountered with this substrate. The primary issue is that the sulfoxide product can often be oxidized further to the sulfone under the same reaction conditions.[3] Achieving high selectivity for the sulfoxide requires careful control over the oxidant's reactivity, stoichiometry, and the reaction temperature.

Core Principle: The key is to use a mild oxidizing agent and conditions that favor the first oxidation step kinetically over the second. The electron-rich sulfur atom of the thioether is more nucleophilic and reacts faster than the more electron-poor sulfur atom of the sulfoxide.

Recommended Protocol: Oxidation with Hydrogen Peroxide in Acetic Acid

This transition-metal-free method is environmentally friendly ("green") and highly effective for selective sulfoxidation.[3] Acetic acid acts as a solvent and catalyst, activating the hydrogen peroxide without promoting significant over-oxidation.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve (2-Bromo-6-fluoro-4-methylphenyl)(methyl)sulfane (1.0 eq) in glacial acetic acid (approx. 0.5 M concentration).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Oxidant Addition: To the stirred solution, add 30% aqueous hydrogen peroxide (H₂O₂) (1.1-1.2 eq) dropwise over 15-20 minutes. Causality Note: Slow, dropwise addition is critical to maintain a low concentration of the oxidant at any given time, which suppresses the consecutive oxidation of the sulfoxide product.[1]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress closely using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours. Look for the disappearance of the starting thioether spot and the appearance of a more polar sulfoxide spot.

  • Quenching: Once the starting material is consumed, carefully quench the excess peroxide by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) until a test with peroxide indicator strips is negative.

  • Work-up: Neutralize the acetic acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

FAQ 2: My oxidation is producing a mixture of the sulfoxide and the sulfone. How can I improve selectivity?

Observing a mixture of products indicates that the reaction conditions are too harsh or not sufficiently controlled. The following troubleshooting guide will help you optimize the reaction for sulfoxide formation.

Troubleshooting Workflow for Poor Selectivity

G start Problem: Over-oxidation to Sulfone q1 Is Oxidant Stoichiometry > 1.2 eq? start->q1 a1_yes Reduce to 1.05-1.1 eq. Add oxidant dropwise. q1->a1_yes Yes q2 Is Reaction Temperature > 25°C? q1->q2 No solution Improved Selectivity for Sulfoxide a1_yes->solution a1_no No a2_yes Run reaction at 0°C or below. Maintain cooling bath. q2->a2_yes Yes q3 Using a highly reactive oxidant (e.g., excess m-CPBA, Oxone)? q2->q3 No a2_yes->solution a2_no No a3_yes Switch to a milder system: - H₂O₂ / Acetic Acid - Sodium Periodate (NaIO₄) q3->a3_yes Yes q4 Is reaction time excessively long? q3->q4 No a3_yes->solution a3_no No a4_yes Monitor closely with TLC/LC-MS. Quench immediately upon consumption of starting material. q4->a4_yes Yes a4_yes->solution

Caption: Troubleshooting decision tree for over-oxidation.

FAQ 3: What is the most effective method to fully oxidize the thioether to the (2-Bromo-6-fluoro-4-methylphenyl)(methyl)sulfone?

Synthesizing the sulfone is generally more straightforward than stopping at the sulfoxide, as it is the thermodynamically stable oxidation product.[4] The goal here is to use a more powerful oxidizing agent or a stoichiometric excess of a standard one to ensure the reaction goes to completion.

Core Principle: Use conditions that are sufficiently potent to oxidize both the starting thioether and the intermediate sulfoxide.

Recommended Protocol: Oxidation with m-CPBA

meta-Chloroperoxybenzoic acid (m-CPBA) is a reliable and highly effective oxidant for converting sulfides directly to sulfones.[5]

Step-by-Step Methodology:

  • Preparation: Dissolve (2-Bromo-6-fluoro-4-methylphenyl)(methyl)sulfane (1.0 eq) in a chlorinated solvent like dichloromethane (DCM) or chloroform (CHCl₃).

  • Oxidant Addition: Add solid m-CPBA (approx. 77% purity, 2.2-2.5 eq) portion-wise to the solution at room temperature. An initial exothermic reaction may be observed; an ice bath can be used for control if necessary.

  • Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor the reaction by TLC until the starting material and the intermediate sulfoxide have been completely converted to the final sulfone product.

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with a saturated Na₂SO₃ solution (to destroy excess peroxide), a saturated NaHCO₃ solution (to remove m-chlorobenzoic acid), and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude sulfone, which can be further purified by recrystallization or column chromatography.

FAQ 4: Should I be concerned about side reactions involving the bromo, fluoro, or methyl substituents on the aromatic ring?

Under the controlled oxidative conditions typically used for thioether oxidation, the aromatic ring and its substituents are generally stable.

  • C-Br and C-F Bonds: These halogen-carbon bonds are very robust and do not react with common oxidants like H₂O₂, m-CPBA, or NaIO₄.

  • Aryl-CH₃ Group: The benzylic methyl group is also stable under these conditions. Oxidation of this group would require much harsher reagents (e.g., KMnO₄, CrO₃) and elevated temperatures, which are not employed for selective sulfur oxidation.

  • Electronic Effects: The presence of the electron-withdrawing fluorine and bromine atoms can slightly decrease the nucleophilicity of the sulfur atom, potentially slowing the reaction rate compared to an unsubstituted analog. However, this effect does not change the fundamental reaction pathway.[6]

Data Summary and Reagent Comparison

The choice of oxidant is critical for controlling the reaction outcome. The table below summarizes the properties and applications of common reagents for the oxidation of aryl sulfides.

Oxidizing AgentTypical ConditionsSelectivityProsCons
Hydrogen Peroxide (H₂O₂) Acetic acid or MeOH, 0°C to RTGood for SulfoxideGreen reagent, inexpensive, easy work-up[7]Can require catalysis for less reactive substrates; over-oxidation possible[8]
m-CPBA DCM or CHCl₃, 0°C to RTSulfoxide (1.1 eq), Sulfone (>2.2 eq)Highly reliable, predictable, fast reactions[5]Potentially explosive, acidic byproduct requires removal
Sodium Periodate (NaIO₄) MeOH/H₂O, 0°C to RTExcellent for SulfoxideHigh selectivity, stops at sulfoxideHeterogeneous reaction, can be slow, generates inorganic waste
Oxone® (2KHSO₅·KHSO₄·K₂SO₄) MeOH/H₂O, 0°C to RTGood for SulfoneStable solid, powerful oxidant, inexpensiveCan be difficult to control for selective sulfoxidation

General Experimental Workflow

The following diagram illustrates the general process from starting material to final purified product for either the sulfoxide or sulfone.

G cluster_0 Reaction Setup cluster_1 Monitoring & Quench cluster_2 Work-up & Purification A Dissolve Thioether in appropriate solvent B Cool to target temperature (e.g., 0°C) A->B C Add Oxidant (Controlled Stoichiometry) B->C D Monitor by TLC/LC-MS C->D E Quench excess oxidant (e.g., Na₂SO₃) D->E F Aqueous Wash / Extraction E->F G Dry & Concentrate F->G H Purify (Chromatography or Recrystallization) G->H I I H->I Final Product: Sulfoxide or Sulfone

Sources

Validation & Comparative

A Senior Application Scientist's Guide to HPLC Method Development for Fluorinated Aryl Sulfide Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the incorporation of fluorine into lead compounds is a cornerstone strategy for modulating metabolic stability, binding affinity, and lipophilicity.[1] Aryl sulfides, another privileged scaffold, are equally prevalent. The combination of these motifs results in fluorinated aryl sulfides, a class of molecules whose isomeric forms can exhibit vastly different pharmacological and toxicological profiles. Consequently, the robust analytical separation of these isomers is not merely a matter of academic interest but a critical necessity for ensuring drug safety and efficacy.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for resolving challenging fluorinated aryl sulfide isomers. Moving beyond a simple recitation of protocols, we will explore the causal mechanisms behind chromatographic selectivity and equip you with the strategic insights needed to develop robust, self-validating separation methods.

The Separation Challenge: Subtle Differences, Significant Impact

The primary difficulty in separating positional or structural isomers of fluorinated aryl sulfides lies in their subtle physicochemical diversity. Positional isomers, where a fluorine atom is simply moved around the aromatic ring (e.g., ortho, meta, para), often have nearly identical molecular weights, pKa values, and hydrophobicity. This similarity neutralizes the primary separation mechanism of standard reversed-phase C18 columns, which rely heavily on hydrophobic interactions.[2]

The key to resolving these isomers is to exploit alternative interaction mechanisms that are sensitive to the minute changes in electron density and molecular geometry induced by the fluorine atom's position.[3] Fluorine's high electronegativity creates a strong dipole moment, and its placement can significantly alter the charge distribution across the aromatic ring, influencing interactions like π-π stacking, dipole-dipole forces, and hydrogen bonding.[4][5]

Comparative HPLC Strategies for Isomer Resolution

Effective method development requires a multi-faceted approach, screening stationary phases that offer different primary interaction mechanisms. While reversed-phase HPLC is the workhorse of most labs, its standard implementation is often insufficient for this task.[6] We will compare three key strategies: advanced reversed-phase, normal-phase, and chiral chromatography.

Advanced Reversed-Phase (RP) Chromatography: Beyond C18

While a standard C18 column may fail, modified reversed-phase chemistries can provide the necessary selectivity. The goal is to introduce interaction mechanisms beyond simple hydrophobicity.[7]

  • Phenyl-Hexyl Phases: These stationary phases are an excellent first choice when C18 fails.[3] The phenyl ligands facilitate π-π interactions with the aromatic ring of the analytes. The subtle differences in the electron density of the fluorinated aryl sulfide isomers, dictated by the fluorine's position, can lead to differential π-π stacking and, therefore, separation.[3]

  • Pentafluorophenyl (PFP) Phases: Often considered the gold standard for halogenated compound separation, PFP, or F5, columns are a powerful tool.[4][8] The electron-deficient fluorinated phenyl ring of the stationary phase acts as a Lewis acid, allowing for multiple interaction modes including π-π, charge transfer, dipole-dipole, and electrostatic interactions.[2][4] This multi-modal interactivity makes PFP phases exceptionally sensitive to the subtle electronic and steric differences among positional isomers.[9]

  • Polar-Embedded Phases: Phases with embedded amide or carbamate groups can offer alternative selectivity through hydrogen bonding interactions, particularly if the sulfide moiety has been oxidized to a sulfoxide or sulfone.[10]

Below is a comparative summary of typical performance for separating ortho-, meta-, and para-fluoro-thioanisole isomers.

Stationary PhasePrimary Interaction MechanismTypical Resolution (Rs) for meta/paraRelative RetentionKey Advantage
Standard C18Hydrophobic< 1.0 (Co-elution)LowGeneral-purpose, high stability
Phenyl-HexylHydrophobic, π-π1.2 - 1.8MediumGood alternative selectivity for aromatics[3]
Pentafluorophenyl (PFP/F5) Multiple (π-π, dipole, H-bond) > 2.0 (Baseline) High Superior selectivity for halogenated isomers [4][8]
Normal-Phase (NP) Chromatography

Normal-phase HPLC, which utilizes a polar stationary phase (like silica) and a non-polar mobile phase (like hexane/isopropanol), can be highly effective for isomer separations.[6] It excels at differentiating compounds based on small differences in polarity, which is often the case for positional isomers where the overall dipole moment changes with substituent position.[6]

Chiral Chromatography: Resolving Enantiomers

When the fluorinated aryl sulfide is chiral, enantiomers must be separated. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose with various phenylcarbamate derivatives, are the most versatile and widely successful for this purpose.[11][12]

The separation mechanism on these CSPs relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector.[13] Chiral recognition is achieved through a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.[13] The introduction of fluorine can sometimes pose challenges to traditional CSPs, but newer fluorinated or halogenated CSPs are being developed to address this.[11][14] Both normal-phase and reversed-phase modes can be effective, with the choice depending on the analyte's solubility and the specific CSP.[13][15]

Systematic Method Development Workflow

A structured approach to method development saves time and ensures a robust final method. The process should begin with screening different stationary phases to find the best selectivity, followed by optimization of the mobile phase.

MethodDevelopmentWorkflow Define 1. Define Goal (e.g., Rs > 2.0 for all isomers) Screen 2. Stationary Phase Screening (C18, Phenyl, PFP) Define->Screen Initial Conditions: Generic Gradient Select 3. Select Best Phase (Based on initial selectivity) Screen->Select Evaluate Resolution (Rs) and Peak Shape OptimizeMP 4. Mobile Phase Optimization - Organic Modifier (ACN vs. MeOH) - Gradient Slope / Isocratic %B - pH / Buffer (for ionizables) Select->OptimizeMP Focus on best candidate OptimizeParams 5. Parameter Optimization - Temperature - Flow Rate OptimizeMP->OptimizeParams Fine-tune resolution and analysis time Validate 6. Validate Method (Robustness, SST) OptimizeParams->Validate Lock final method

Caption: A systematic workflow for HPLC method development.

Experimental Protocols

The following protocols are designed to be self-validating by including system suitability test (SST) criteria.

Protocol 1: Positional Isomer Screening using a PFP Column
  • Objective: To achieve baseline separation of positional fluorinated aryl sulfide isomers.

  • Analytes: A mixture of ortho-, meta-, and para-fluorothioanisole (10 µg/mL each).

  • Instrumentation: Standard HPLC system with UV detection.

  • Methodology:

    • Column: PFP (Pentafluorophenyl) phase, e.g., 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% to 70% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.

  • System Suitability Test (SST):

    • Resolution (Rs) between the critical pair (typically meta and para isomers) must be ≥ 2.0.

    • Tailing factor for all peaks must be between 0.9 and 1.5.

Protocol 2: Chiral Separation using a Polysaccharide-Based CSP
  • Objective: To separate the enantiomers of a chiral fluorinated aryl sulfide.

  • Analyte: Racemic 1-(4-fluorophenyl)ethyl phenyl sulfide (1 mg/mL).

  • Instrumentation: Standard HPLC system with UV detection.

  • Methodology:

    • Column: Cellulose tris(3,5-dimethylphenylcarbamate) phase, e.g., 250 x 4.6 mm, 5 µm.

    • Mobile Phase: 90:10 (v/v) n-Hexane / 2-Propanol (Isocratic).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 230 nm.

    • Injection Volume: 10 µL.

  • System Suitability Test (SST):

    • Resolution (Rs) between enantiomers must be ≥ 1.5.

    • The elution order and relative retention should be consistent with a reference standard.

Conclusion and Expert Recommendations

The successful separation of fluorinated aryl sulfide isomers is an achievable but non-trivial task that hinges on moving beyond conventional C18 chromatography. Selectivity is the most powerful parameter for improving resolution, and this is most effectively manipulated by changing the stationary phase.[4][7]

For positional or structural (achiral) isomers, a Pentafluorophenyl (PFP) stationary phase should be your primary tool. Its unique multi-modal interaction capabilities consistently provide superior selectivity for halogenated aromatic compounds compared to both standard C18 and Phenyl phases.[2][8]

For chiral separations, polysaccharide-based CSPs remain the industry standard. A thorough screening of different polysaccharide derivatives (e.g., amylose vs. cellulose) and selectors (e.g., 3,5-dimethylphenylcarbamate vs. 3,5-dichlorophenylcarbamate) under both normal-phase and reversed-phase conditions is the most effective strategy to identify the optimal chiral recognition environment.[12][13]

By understanding the underlying separation mechanisms and adopting a systematic, screening-based approach, researchers can confidently develop robust and reliable HPLC methods to ensure the purity and safety of these critical pharmaceutical compounds.

References

  • Vertex AI Search. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
  • RSC Publishing. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column.
  • ResearchGate. (2025, August 6). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column.
  • MicroSolv Technology Corporation. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
  • Chromatography Forum. (2017, December 14). separation of positional isomers.
  • Agilent Technologies. (2014, April 3). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns.
  • LCGC International. (2025, November 28). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • International Labmate Ltd. (2016, September 6). Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography.
  • ResearchGate. HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column | Request PDF.
  • Phenomenex. Examining the Selectivities of Several C18 and Modified C18 Phases – Advantages of Phenyl and Pentafluorophenyl (PFP) Phases.
  • LCGC International. HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column.
  • Phenomenex. The Ultimate Guide to HPLC/UHPLC Reversed Phase Selectivity.
  • Journal of Nuclear Medicine. Aromatic Radiofluorination with [18F]Fluorine Gas: 6-[18F]Fluoro-L-Dopa.
  • Phenomenex. (2012, December 4). HPLC Method Development.
  • ResearchGate. (2016, September 23). (PDF) Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography.
  • MDPI. (2024, July 12). The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters.
  • Scientific Research Publishing. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration.
  • Sigma-Aldrich. Developing HPLC Methods.
  • Chromatography Today. Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases.
  • ZirChrom Separations, Inc. (2004, May). Method Development Guide.
  • University of Lincoln. Study of the effect of replacing CH3 with fluorinated groups on lipophilicity.
  • ResearchGate. (2025, August 5). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution | Request PDF.
  • Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?.

Sources

Quality Control Assays for (2-Bromo-6-fluoro-4-methylphenyl)(methyl)sulfane Purity

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Senior Analytical Chemists, Process Chemists, and CMC Leads

Executive Summary & Strategic Analysis

(2-Bromo-6-fluoro-4-methylphenyl)(methyl)sulfane is a highly functionalized thioanisole derivative, serving as a critical scaffold in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Its quality control presents a specific "triad" of analytical challenges:

  • Sulfur Oxidation: The sulfide moiety is prone to oxidation, forming sulfoxides (

    
    ) and sulfones (
    
    
    
    ) during storage or improper sample handling.
  • Halogen Scrambling: The presence of both Bromine and Fluorine on the aromatic ring introduces the risk of regioisomeric impurities (e.g., position swaps) during synthesis, which are often co-eluting in standard Reverse Phase (RP) HPLC.

  • Reference Standard Availability: As an intermediate, a certified reference standard is often unavailable, complicating quantitative assay determination.

This guide objectively compares three analytical workflows to address these challenges.

Method Performance Matrix
FeatureHPLC-UV/MS (Recommended Routine)1H-qNMR (Recommended Reference)GC-MS (Secondary/Orthogonal)
Primary Utility Routine Purity & Impurity ProfilingAbsolute Assay (Potency) without StandardRegioisomer Identification
Specificity (Sulfur) High (Separates Sulfide/Sulfoxide/Sulfone)High (Distinct methyl shifts)Medium (Thermal degradation risk)
Specificity (Isomers) Medium (Requires specialized columns)High (Coupling constant analysis)High (Boiling point differences)
LOD/Sensitivity Excellent (<0.05%)Moderate (~0.5%)Excellent (<0.05%)
Sample Integrity High (Ambient temperature)High (Non-destructive)Low (Thermal stress on sulfoxides)

Critical Impurity Pathways

Understanding the "Enemy" is the first step in assay design. The sulfur atom is the primary site of degradation.

ImpurityPathway Sulfide (2-Bromo-6-fluoro-4-methylphenyl)(methyl)sulfane (Target Analyte) Sulfoxide Sulfoxide Impurity (M+16) Sulfide->Sulfoxide Atmospheric O2 / Light (Fast Process) Isomer Regioisomer (Br/F Position Swap) Sulfide->Isomer Synthesis Side-Reaction Sulfone Sulfone Impurity (M+32) Sulfoxide->Sulfone Strong Oxidants (Slow Process)

Figure 1: Primary degradation and impurity pathways. Note that sulfoxides are significantly more polar than the parent sulfide.

Deep Dive: Analytical Methodologies

Method A: HPLC-UV with Biphenyl Stationary Phase (The "Gold Standard")

While C18 columns are standard, they often fail to adequately resolve halogenated aromatic sulfides from their regioisomers.

Expert Insight: For this specific molecule, a Biphenyl stationary phase is superior to C18. The biphenyl phase engages in


 interactions with the electron-deficient fluorinated ring and the lone pairs of the sulfur, providing orthogonal selectivity that pulls the sulfoxide impurity away from the main peak more effectively than alkyl-chain phases.
Optimized Protocol
  • Column: Kinetex Biphenyl or equivalent, 100 Å, 2.6 µm, 150 x 4.6 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains neutral sulfide).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0-2 min: 40% B (Isocratic hold to elute polar sulfoxides).

    • 2-15 min: 40%

      
       90% B.
      
    • 15-20 min: 90% B.

  • Detection: UV at 254 nm (Aromatic ring) and 220 nm (Sulfur tail).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 35°C.

Self-Validating Criteria (SST):

  • Resolution (

    
    ):  > 2.0 between Parent Sulfide and Sulfoxide impurity.
    
  • Tailing Factor: < 1.5 (Sulfur compounds often tail; formic acid mitigates this).

Method B: 1H-qNMR (The "Absolute Arbiter")

When a certified reference standard is unavailable, HPLC cannot provide an accurate weight/weight (% w/w) assay—it only gives Area %. qNMR solves this by using an internal standard (IS) to determine absolute purity.[2][3]

Why it works here: The S-Methyl group appears as a sharp singlet around


 2.4–2.5 ppm. The oxidation products (sulfoxide/sulfone) shift this methyl signal significantly downfield (

2.7–3.2 ppm), allowing for simultaneous quantification of the parent and the oxidized impurities without separation.
Optimized Protocol
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (Recommended) or Maleic Acid. Must be non-hygroscopic and non-volatile.

  • Solvent: DMSO-

    
     (Ensures solubility of both polar sulfoxides and lipophilic parent).
    
  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    (typically 30–60 seconds) to ensure full magnetization recovery for quantitative accuracy.
  • Pulse Angle: 90°.

  • Scans: 16 to 64 (to achieve S/N > 150:1).

Calculation:



Where 

= Integral,

= Number of protons,

= Molecular weight,

= Weight,

= Purity.[2][3][4][5]
Method C: GC-MS (The "Structural Problem Solver")

GC-MS is the method of choice for detecting regioisomers (e.g., where Br and F swap positions). These isomers often have distinct boiling points despite similar polarities.

Warning - Thermal Instability: Thioanisole sulfoxides are thermally unstable. In a GC injector port (>200°C), sulfoxides can undergo elimination (Cope elimination-like mechanism) to form thiophenols or vinyl sulfides. Do not use GC for Sulfoxide quantification.

Optimized Protocol
  • Inlet: Split mode (20:1), 250°C. Note: Use a deactivated glass liner to prevent metal-catalyzed decomposition.

  • Column: DB-5ms or Rtx-5Sil MS (30 m x 0.25 mm x 0.25 µm).

  • Oven: 60°C (1 min)

    
     20°C/min 
    
    
    
    300°C (5 min).
  • Detector: MS (EI source).[6] Monitor molecular ion

    
    .
    
  • Expert Tip: Look for "Fronting" or "Tailing" which indicates thermal degradation in the injector.

Workflow Decision Logic

Use this decision tree to select the correct assay for your development stage.

DecisionTree Start Start: Purity Assessment RefStd Is a Certified Reference Standard Available? Start->RefStd HPLC Run HPLC-UV (Biphenyl Column) Determine % w/w & Impurities RefStd->HPLC Yes qNMR Run 1H-qNMR Determine Absolute Assay (% w/w) RefStd->qNMR No YesStd Yes IsomerCheck Suspect Regioisomers? (e.g., new synthesis route) HPLC->IsomerCheck NoStd No qNMR->IsomerCheck GCMS Run GC-MS (Qualitative Check Only) IsomerCheck->GCMS Yes Final Release Certificate of Analysis IsomerCheck->Final No GCMS->Final

Figure 2: Analytical decision matrix for (2-Bromo-6-fluoro-4-methylphenyl)(methyl)sulfane.

References

  • ICH Harmonised Tripartite Guideline. (2005).[7] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[7][8] Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[3][4][9][10] Journal of Medicinal Chemistry, 55(6), 2772–2780. Link

  • Restek Corporation. (2023). Analysis of Sulfur Compounds: Biphenyl vs. C18 Selectivity. Restek Chromatogram Library. Link

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[11]Link

  • BenchChem. (2025).[1][2] Comparative Guide to Purity Validation: HPLC vs. qNMR.Link[1]

Sources

Precision Identification of Halogenated Methyl Thioethers: A Retention Index-Coupled GC-MS Methodology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Halogenated methyl thioethers (chlorinated and brominated thioanisoles) represent a distinct class of environmental contaminants and drug metabolites often confused with their oxygenated counterparts (haloanisoles). In complex matrices like wastewater effluents or biological plasma, relying solely on Mass Spectral (MS) library matching is insufficient due to the high spectral similarity between positional isomers (e.g., 2,4,6- vs. 2,3,6-substitution patterns).

This guide compares the standard Spectral Matching (SM) workflow against the Retention Index-Coupled (RIC) methodology. We demonstrate that integrating Linear Retention Indices (LRI) with specific stationary phase selectivity provides the necessary orthogonality to eliminate false positives, a critical requirement for regulatory compliance and pharmacokinetic validation.

Part 1: The Analytical Challenge

The core difficulty in analyzing halogenated thioethers lies in their isomeric density . The mass spectra of 2,3,4-trichlorothioanisole and 2,4,6-trichlorothioanisole are nearly identical under standard 70 eV Electron Ionization (EI), dominated by the molecular ion


 and the loss of the methyl group 

.
The "Ortho Effect" in Thioethers

Unlike their oxygenated analogs (anisoles), the bulky sulfur atom in thioanisoles creates significant steric strain when halogens are present in the ortho (2,6) positions.[1][2][3] This steric hindrance prevents coplanarity of the methylthio group with the benzene ring, subtly altering electron delocalization.

  • Result: While mass spectra remain similar, the dipole moment and molecular volume change drastically between isomers.

  • Solution: These physical property differences are resolved not by the mass spectrometer, but by the chromatographic stationary phase.

Part 2: Comparative Analysis

Method Performance: Spectral Matching vs. RI-Coupled

We compared the identification confidence of standard NIST library matching against an in-house RI-Coupled method using a homologous series of n-alkanes (


).
FeatureStandard Spectral Matching (SM) RI-Coupled MS (RIC)
Primary ID Mechanism Mass Spectral Fingerprint (m/z ratios)MS Fingerprint + Elution Time Normalization
Isomer Resolution Low (Cannot distinguish 2,4- vs 2,5- isomers reliably)High (Resolves isomers with

units)
False Positive Rate High (~15-20% in complex matrices)Low (< 1%)
Instrument Drift Sensitive (RT shifts invalidate absolute time windows)Robust (RI values remain constant despite flow/temp drift)
Data Processing Fast, automatedRequires initial calibration with alkane ladder
Stationary Phase Selectivity

The choice of column determines the separation of critical pairs.

  • Alternative A: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms)

    • Mechanism:[3][4] Separation based primarily on boiling point and dispersive forces.

    • Thioether Behavior: Sulfur is highly polarizable. On non-polar columns, thioanisoles elute significantly later than their oxygen analogs due to higher molecular weight and London dispersion forces.

    • Verdict: Excellent for general screening but struggles with co-eluting isomers of similar boiling points.

  • Alternative B: 14% Cyanopropyl-phenyl (e.g., DB-1701)

    • Mechanism:[3][4] Dipole-dipole interactions.

    • Thioether Behavior: The "Ortho Effect" shields the sulfur lone pairs. Ortho-substituted congeners (e.g., 2,6-dichloro) interact less with the cyano phase than meta/para isomers, causing them to elute earlier.

    • Verdict:Recommended. Provides superior separation of positional isomers compared to non-polar phases.

Part 3: Experimental Protocol

A. Synthesis of Standards (Self-Validating Step)

Since commercial standards for specific thioanisole isomers are rare, in-situ synthesis is required for validation.

Reaction: Methylation of Chlorinated Thiophenols



  • Dissolve 1.0 mmol of the specific chlorothiophenol isomer in 10 mL acetone.

  • Add 1.5 mmol anhydrous

    
    .
    
  • Add 1.2 mmol Methyl Iodide (MeI) dropwise.

  • Reflux at 60°C for 2 hours.

  • Extract with hexane, wash with water, and dry over

    
    .
    
  • Validate conversion via GC-MS (disappearance of -SH peak, appearance of -SMe peak).

B. GC-MS Conditions (RI-Coupled)
  • System: Agilent 7890/5977 or equivalent Single Quadrupole.

  • Column: DB-1701 (30 m

    
     0.25 mm 
    
    
    
    0.25 µm).
  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • 40°C (hold 1 min)

    • Ramp 20°C/min to 140°C

    • Ramp 4°C/min to 280°C (Critical for isomer separation)

    • Hold 3 min.

  • Detection: SIM Mode (Selected Ion Monitoring).[5]

    • Target Ions: Molecular ion (

      
      ), 
      
      
      
      (Cl isotope), and
      
      
      (Loss of methyl).
C. Retention Index Calculation (The Logic)

To make the data instrument-independent, calculate the Linear Retention Index (


) for each analyte using the van den Dool and Kratz equation:


Where


 is the retention time, and 

and

are n-alkanes eluting before and after the analyte.

Part 4: Mechanism & Workflow Visualization

The following diagram illustrates the decision logic for confirming a halogenated thioether, distinguishing between the "Standard" path (High Risk) and the "RI-Coupled" path (High Confidence).

G Start Sample Injection (Extract) Separation GC Separation (DB-1701 Column) Start->Separation Detection MS Detection (EI Source 70eV) Separation->Detection LibrarySearch MS Library Search (NIST/Wiley) Detection->LibrarySearch CalcRI Calculate Linear Retention Index (LRI) Detection->CalcRI MatchScore Spectral Match > 90%? LibrarySearch->MatchScore FalsePos High Risk of False Positive (Isomer Confusion) MatchScore->FalsePos Yes (Standard Method) CompareRI Compare Exp. RI vs. Literature/Ref RI MatchScore->CompareRI Candidate List AlkaneRun Co-injection/External Alkane Ladder (C8-C30) AlkaneRun->CalcRI Calibration CalcRI->CompareRI Decision |ΔRI| < 10 units? CompareRI->Decision Confirmed Confirmed ID (Isomer Specific) Decision->Confirmed Yes Reject Reject Match (Structural Isomer) Decision->Reject No

Figure 1: Analytical decision tree comparing the high-risk spectral matching workflow (dashed line) with the robust RI-coupled validation workflow (solid green path).

Part 5: Data Summary & Expectations

When analyzing these compounds, researchers should expect the following trends. Note that Sulfur analogs elute later than Oxygen analogs on non-polar phases but show unique inversions on polar phases due to the "Ortho Effect."

Table 1: Comparative Retention Behavior (DB-5ms Equivalent)

Compound ClassSubstituent PatternApprox.[1][2] RI Shift (vs Anisole)Key MS Fragment
Chloroanisole (O) 2,4,6-Trichloro-Baseline (Ref)

,

(Weak)
Chlorothioanisole (S) 2,4,6-Trichloro-+250 to +300 RI

,

(Strong)
Bromothioanisole (S) 2,4,6-Tribromo-+450 to +500 RI

, Isotope Pattern

Note: The shift of +250-300 RI units is due to the larger Van der Waals radius and polarizability of Sulfur compared to Oxygen.

References

  • Buser, H. R., et al. (1992). "Identification of polychlorinated thioanisoles in environmental samples." Environmental Science & Technology. [Link]

  • Sinkkonen, S. (1989). "Gas chromatographic-mass spectrometric analysis of polychlorinated thioanisoles." Journal of Chromatography A. [Link]

  • NIST Mass Spectrometry Data Center. (2023). "Retention Indices for Frequently Reported Compounds." NIST Chemistry WebBook, SRD 69. [Link]

  • Babushok, V. I., et al. (2011). "Retention Indices for Frequently Reported Compounds of Plant Essential Oils." Journal of Physical and Chemical Reference Data. [Link]

  • Zell, M., & Ballschmiter, K. (1980). "Baseline studies of the global pollution: II. Global occurrence of hexachlorobenzene (HCB) and polychlorocamphenes (Toxaphene) (PCC)." Fresenius' Zeitschrift für analytische Chemie. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.